Ethyl 2-phenylbutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLUFLLBRNCOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861752 | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-43-7 | |
| Record name | Ethyl α-ethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-ethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-phenylbutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 2-Phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of ethyl 2-phenylbutyrate. It also includes a comparative analysis with its structurally related and commercially significant derivatives, ethyl 2-oxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate, which are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1]
Core Compound: Ethyl 2-Phenylbutanoate
Ethyl 2-phenylbutanoate is an organic compound, specifically an ester of 2-phenylbutanoic acid and ethanol. It is a colorless liquid with a characteristic fruity odor. While not as extensively studied as its derivatives, it serves as a foundational molecule for understanding the structure-property relationships within this class of compounds.
Chemical Structure and Identifiers
The structure of ethyl 2-phenylbutanoate is characterized by a phenyl group attached to the alpha-carbon of the butyrate ester.
-
IUPAC Name: Ethyl 2-phenylbutanoate
-
CAS Number: 119-43-7[2]
-
Molecular Formula: C₁₂H₁₆O₂[2]
-
SMILES: CCC(C1=CC=CC=C1)C(=O)OCC
-
InChI: InChI=1S/C12H16O2/c1-3-11(10-8-6-5-7-9-10)12(13)14-4-2/h5-9,11H,3-4H2,1-2H3
Physicochemical Properties
The quantitative physicochemical properties of ethyl 2-phenylbutanoate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless liquid |
| Density | 1.0±0.1 g/cm³[2] |
| Boiling Point | 251.4±9.0 °C at 760 mmHg[2] |
| Flash Point | 97.1±17.1 °C[2] |
| Refractive Index | 1.495[2] |
| LogP | 3.38[2] |
Synthesis of Ethyl 2-Phenylbutanoate
The most common and straightforward method for the synthesis of ethyl 2-phenylbutanoate is the Fischer esterification of 2-phenylbutanoic acid with ethanol in the presence of an acid catalyst.[3][4]
Experimental Protocol: Fischer Esterification
Materials:
-
2-Phenylbutanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylbutanoic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-phenylbutanoate.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Synthesis Workflow Diagram
References
Spectroscopic Characterization of Ethyl 2-Phenylbutyrate: A Technical Guide
Introduction
Ethyl 2-phenylbutyrate is an organic ester with applications in various fields, including as a flavoring agent and in the synthesis of more complex molecules. Its structural elucidation and quality control rely heavily on a combination of spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for these analytical methods. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Data Presentation
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and established principles of organic spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.15 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| ~ 3.40 | Triplet | 1H | Methine proton (-CH(Ph)-) |
| ~ 2.10 - 1.90 | Multiplet | 2H | Methylene protons (-CH₂-CH₃, benzylic) |
| ~ 1.20 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
| ~ 0.90 | Triplet | 3H | Methyl protons (-CH₂-CH₃, benzylic) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 174 | Carbonyl carbon (C=O) |
| ~ 140 | Quaternary aromatic carbon (ipso-C) |
| ~ 128.5 | Aromatic carbons (ortho/meta-C) |
| ~ 127.5 | Aromatic carbons (ortho/meta-C) |
| ~ 126.5 | Aromatic carbon (para-C) |
| ~ 60.5 | Methylene carbon (-O-CH₂) |
| ~ 55 | Methine carbon (-CH(Ph)-) |
| ~ 27 | Methylene carbon (-CH₂-CH₃, benzylic) |
| ~ 14.0 | Methyl carbon (-O-CH₂-CH₃) |
| ~ 12.5 | Methyl carbon (-CH₂-CH₃, benzylic) |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands (Neat Liquid)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2965 - 2870 | Strong | Aliphatic C-H stretch |
| ~ 1735 | Strong | C=O (ester) stretch |
| ~ 1600, 1495, 1450 | Medium to Weak | C=C aromatic ring stretches |
| ~ 1250 - 1150 | Strong | C-O (ester) stretch |
| ~ 750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Expected Major Fragments in Electron Ionization (EI) Mass Spectrum
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 147 | [M - OCH₂CH₃]⁺ |
| 119 | [M - COOCH₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).
-
Acquire the NMR spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS) with Electron Ionization (EI)
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.
-
The sample is volatilized in a high-vacuum environment.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺), which may then undergo fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic methods.
Caption: Workflow for structural determination.
Predicted Mass Spectrum Fragmentation of this compound
This diagram illustrates the predicted fragmentation pathway of the this compound molecular ion under electron ionization conditions.
Caption: Predicted fragmentation of this compound.
An In-depth Technical Guide to the Synthesis of Ethyl 2-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 2-phenylbutyrate, a key intermediate in the pharmaceutical and fine chemical industries. This document details two core methodologies: the alkylation of phenylacetonitrile followed by hydrolysis and esterification, and the malonic ester synthesis route. Quantitative data is presented for easy comparison, and detailed experimental protocols are provided.
Core Synthesis Pathways
Two principal and industrially relevant methods for the synthesis of this compound are detailed below. Each pathway offers distinct advantages regarding starting materials, reaction conditions, and scalability.
Pathway 1: Ethylation of Phenylacetonitrile with Subsequent Hydrolysis and Esterification
This pathway is a robust and high-yielding method that proceeds in three main stages:
-
Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile: Phenylacetonitrile is alkylated with an ethyl halide under phase-transfer catalysis (PTC) conditions to yield 2-phenylbutyronitrile. The use of a phase-transfer catalyst allows for the reaction to occur efficiently in a biphasic system, typically an aqueous solution of a strong base and an organic solvent.
-
Hydrolysis of 2-Phenylbutyronitrile: The resulting nitrile is then hydrolyzed to 2-phenylbutyric acid. This transformation can be achieved under either acidic or basic conditions, which cleaves the nitrile group to a carboxylic acid.
-
Esterification of 2-Phenylbutyric Acid: The final step is the esterification of 2-phenylbutyric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to produce the target molecule, this compound.
Pathway 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acid derivatives. In the context of this compound synthesis, this pathway involves:
-
Formation of Diethyl Phenylmalonate: Diethyl malonate is first reacted with a phenylating agent, or phenylmalonic acid is synthesized and then esterified to produce diethyl phenylmalonate.
-
Alkylation of Diethyl Phenylmalonate: The diethyl phenylmalonate is then deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized carbanion. This carbanion subsequently undergoes nucleophilic substitution with an ethyl halide (e.g., bromoethane) to yield diethyl ethylphenylmalonate.
-
Hydrolysis and Decarboxylation: The resulting diethyl ethylphenylmalonate is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated upon heating to afford 2-phenylbutyric acid. This is then followed by esterification with ethanol to yield this compound. A direct workup of the alkylated malonic ester can also lead to the final product.
Comparative Data of Synthesis Pathways
The following table summarizes the key quantitative data for the primary synthesis routes to this compound, allowing for a direct comparison of their efficiencies and typical reaction conditions.
| Synthesis Pathway | Key Intermediate(s) | Key Reagents | Typical Reaction Conditions | Reported Yield |
| From Phenylacetonitrile | 2-Phenylbutyronitrile, 2-Phenylbutyric acid | Phenylacetonitrile, Ethyl bromide, NaOH, Benzyltriethylammonium chloride, H2SO4, Ethanol | Ethylation: 28-40°C; Hydrolysis: Reflux; Esterification: Reflux | Ethylation: 78-84%[1]; Subsequent steps are typically high yielding. |
| Malonic Ester Synthesis | Diethyl phenylmalonate, Diethyl ethylphenylmalonate | Phenylacetic acid, Zinc cyanide, Ethanol, Sodium ethoxide, Bromoethane | Alkylation: 50-100°C; Hydrolysis/Decarboxylation: Reflux | Alkylation step yield: ~90%[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in each synthesis pathway.
Pathway 1: From Phenylacetonitrile
Step 1: Synthesis of 2-Phenylbutyronitrile via Phase-Transfer Catalysis [1]
-
Apparatus: A 3-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an efficient reflux condenser.
-
Reagents:
-
540 ml of 50% aqueous sodium hydroxide
-
257 g (2.20 moles) of phenylacetonitrile
-
5.0 g (0.022 mole) of benzyltriethylammonium chloride
-
218 g (2.00 moles) of ethyl bromide
-
21.2 g (0.200 mole) of benzaldehyde
-
Benzene
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Charge the flask with 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.
-
Begin stirring and add ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28-35°C using a cold-water bath if necessary.
-
After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.
-
Cool the reaction mixture to 25°C, add benzaldehyde, and continue stirring for 1 hour.
-
Immerse the flask in a cold-water bath and add 750 ml of water and 100 ml of benzene.
-
Separate the layers and extract the aqueous phase with 200 ml of benzene.
-
Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure.
-
Distill the product through a Vigreux column to yield 225–242 g (78–84%) of 2-phenylbutyronitrile.
-
Step 2: Hydrolysis of 2-Phenylbutyronitrile to 2-Phenylbutyric Acid
-
Apparatus: A round-bottomed flask equipped with a reflux condenser.
-
Reagents:
-
2-Phenylbutyronitrile
-
Aqueous sodium hydroxide solution (e.g., 20-40%) or a strong acid solution (e.g., concentrated H2SO4 or HCl)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
-
Procedure (Basic Hydrolysis):
-
Place the 2-phenylbutyronitrile in the round-bottomed flask and add the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain reflux until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylbutyric acid.
-
The crude acid can be purified by recrystallization or distillation.
-
Step 3: Esterification of 2-Phenylbutyric Acid to this compound
-
Apparatus: A round-bottomed flask equipped with a reflux condenser.
-
Reagents:
-
2-Phenylbutyric acid
-
Absolute ethanol (in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In the round-bottomed flask, dissolve the 2-phenylbutyric acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
-
Pathway 2: Malonic Ester Synthesis
Step 1: Synthesis of Diethyl Phenylmalonate [2]
-
Apparatus: A suitable reaction vessel for handling the reagents and conditions described.
-
Reagents:
-
200 g Phenylacetic acid
-
15% Sodium carbonate solution
-
90 g Zinc cyanide
-
Hydrochloric acid
-
800 g Ethanol
-
60 g Sodium bisulfate
-
-
Procedure:
-
Neutralize phenylacetic acid with 15% sodium carbonate solution at a temperature ≤45°C to a pH of 7.5-8.
-
Add zinc cyanide and heat at 85-95°C for 6 hours.
-
Cool to ≤50°C and acidify with hydrochloric acid.
-
Dehydrate under reduced pressure.
-
Add ethanol and sodium bisulfate as a catalyst, and heat at 84-90°C for 12 hours.
-
Remove the solvent under reduced pressure and add water to separate the layers.
-
Neutralize and wash the organic layer with alkaline brine.
-
The product is diethyl phenylmalonate.
-
Step 2: Ethylation of Diethyl Phenylmalonate to Diethyl Ethylphenylmalonate [2]
-
Apparatus: A reaction flask equipped for stirring and temperature control.
-
Reagents:
-
Diethyl phenylmalonate (from Step 1)
-
Sodium ethoxide in ethanol solution (104 g pure sodium ethoxide)
-
360 g Bromoethane
-
Sulfuric acid
-
Brine
-
-
Procedure:
-
To the diethyl phenylmalonate, add the sodium ethoxide ethanol solution and maintain the temperature at 50-60°C for 2 hours.
-
Slowly remove ethanol at atmospheric pressure.
-
After no more distillate is collected, add bromoethane dropwise over 2 hours at a temperature of 55-65°C.
-
Maintain the reaction at 75-100°C for 6 hours.
-
Remove excess bromoethane under atmospheric pressure.
-
Neutralize with sulfuric acid to a pH of 4-5.
-
Wash with brine to obtain diethyl ethylphenylmalonate.
-
Step 3: Hydrolysis and Decarboxylation to this compound
-
Apparatus: A round-bottomed flask with a reflux condenser.
-
Reagents:
-
Diethyl ethylphenylmalonate
-
Aqueous acid (e.g., H2SO4 or HCl) or base (e.g., NaOH or KOH)
-
Ethanol
-
-
Procedure:
-
Combine the diethyl ethylphenylmalonate with an aqueous solution of a strong acid or base in the flask.
-
Heat the mixture to reflux. The hydrolysis of both ester groups will occur, followed by the decarboxylation of the resulting malonic acid derivative upon heating.
-
After the reaction is complete, the resulting 2-phenylbutyric acid can be esterified in situ or isolated and then esterified as described in Pathway 1, Step 3, by adding ethanol and a catalytic amount of acid and refluxing.
-
The final product, this compound, is then isolated and purified by distillation.
-
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis pathways for this compound.
References
Navigating the Solubility Landscape of Ethyl 2-Phenylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-phenylbutyrate is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound by providing a comprehensive framework for its determination. This includes a detailed experimental protocol for the widely accepted shake-flask method, a qualitative assessment of its expected solubility based on physicochemical principles, and a guide to analytical quantification.
Introduction to the Solubility of this compound
This compound (CAS No. 119-43-7) is an ester with a molecular formula of C12H16O2. Its structure, featuring a phenyl ring and a butyrate ester group, dictates its solubility characteristics. The presence of the polar ester group allows for dipole-dipole interactions, while the nonpolar phenyl and ethyl groups contribute to its solubility in less polar, organic solvents. Generally, esters are less soluble in water than alcohols and carboxylic acids of similar molecular weight due to their inability to act as hydrogen bond donors. However, they can accept hydrogen bonds, which allows for some solubility in protic solvents.
Due to a lack of specific quantitative data in scientific literature, this guide provides a robust methodology for researchers to determine the solubility of this compound in their specific solvent systems.
Predicted Qualitative Solubility of this compound
Based on the principle of "like dissolves like," a qualitative prediction of this compound's solubility in common organic solvents can be made. The following table summarizes these predictions, which should be confirmed by experimental determination.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | Moderate to High | The alkyl chain and phenyl group may limit infinite solubility, but the ester can accept hydrogen bonds from the solvent. |
| Dipolar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN) | High | The polarity of these solvents can effectively solvate the polar ester group of this compound. |
| Non-Polar | Toluene, Dichloromethane (DCM), Chloroform | High | The phenyl group and the overall non-polar character of the molecule suggest good solubility in these solvents. |
| Apolar | Hexane, Heptane | Low to Moderate | The presence of the polar ester group will likely limit solubility in highly non-polar aliphatic solvents. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Protocol
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Figure 1: Experimental workflow for the shake-flask solubility determination.
Data Presentation
Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents and temperatures.
Table 1: Experimentally Determined Solubility of this compound (This table is a template to be populated with experimental results)
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and decision-making process in a typical solubility study.
Commercial Availability and Synthetic Pathways of Key Chiral Intermediate Ethyl 2-phenylbutyrate Derivatives for ACE Inhibitor Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and suppliers of Ethyl 2-phenylbutyrate derivatives, with a primary focus on Ethyl 2-oxo-4-phenylbutyrate and its chiral reduction product, Ethyl (R)-2-hydroxy-4-phenylbutyrate. These compounds are critical intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on sourcing these key molecules and the experimental protocols for their synthesis and analysis.
Commercial Availability and Suppliers
Ethyl 2-oxo-4-phenylbutyrate (CAS No. 64920-29-2) and Ethyl (R)-2-hydroxy-4-phenylbutyrate (CAS No. 90315-82-5) are available from a range of chemical suppliers globally. These compounds are offered in various purity levels and quantities to suit both research and development needs as well as larger-scale manufacturing. Below is a summary of prominent suppliers and the typical grades and quantities available.
Table 1: Commercial Suppliers of Ethyl 2-oxo-4-phenylbutyrate (CAS: 64920-29-2)
| Supplier | Purity Levels | Available Quantities | Notes |
| Sigma-Aldrich | 97% | 5ml, 25ml | Also provides technical documents and Certificates of Analysis. |
| Thermo Scientific Chemicals | 90+%[1] | 10g, 50g[1] | Formerly part of the Alfa Aesar portfolio. |
| Clearsynth | 93%[2] | Custom | Leading manufacturer and exporter, provides Certificate of Analysis.[2] |
| Biosynth | Not specified | 250g | Available for pharmaceutical testing. |
| SynThink Research Chemicals | High Purity | Custom | Provides comprehensive characterization data and CoA.[3] |
| Santa Cruz Biotechnology | Not specified | Custom | Biochemical for proteomics research.[4] |
| Pharmaffiliates | High Purity | Custom | Login required for pricing and availability.[5] |
| Simson Pharma Limited | High Quality | Custom | Accompanied by Certificate of Analysis. |
| ChemicalBook | 97%, 99% | 1g, 5kg, 25kg | Directory of multiple Chinese and Indian suppliers.[6] |
| LookChem | 93% | 10g, 25g | Lists various suppliers with pricing.[7] |
Table 2: Commercial Suppliers of Ethyl (R)-2-hydroxy-4-phenylbutyrate (CAS: 90315-82-5)
| Supplier | Purity Levels | Available Quantities | Notes |
| Wanhe Pharma | Premium-grade | Custom | Specializes in high-quality APIs with regulatory support.[8] |
| ChemicalBook | Not specified | 1g | Lists 289 suppliers.[9] |
Synthesis and Experimental Protocols
The synthesis of the chiral intermediate Ethyl (R)-2-hydroxy-4-phenylbutyrate is of significant interest in pharmaceutical manufacturing. The most common and efficient method is the asymmetric reduction of its prochiral precursor, Ethyl 2-oxo-4-phenylbutyrate.[10][11] This transformation is often achieved with high enantioselectivity using biocatalytic methods.
Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate
The enantioselective reduction of Ethyl 2-oxo-4-phenylbutyrate to Ethyl (R)-2-hydroxy-4-phenylbutyrate is a key step in the synthesis of several ACE inhibitors.[10][11][12] Various microorganisms have been identified as effective biocatalysts for this reaction.
This protocol is adapted from a study on the biocatalytic synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate.[11][12]
1. Microorganism and Culture Preparation:
-
A strain of Candida krusei SW2026 is used as the biocatalyst.[11][12]
-
The microorganism is cultured in a suitable medium to obtain sufficient wet cell mass for the reaction.
2. Reaction Setup:
-
In a 50-mL Erlenmeyer flask, combine:
-
1g of wet Candida krusei cells
-
5 mL of an organic solvent (e.g., cyclohexane)
-
5 mL of a 0.1 mol/L potassium phosphate buffer (pH 6.6) containing 5% (w/v) glucose as a co-substrate.
-
A specific concentration of Ethyl 2-oxo-4-phenylbutyrate (e.g., 20 g/L).
-
3. Reaction Conditions:
-
The flask is capped with a septum and incubated in a water-bath shaker at 180 rpm and 30°C for 14-16 hours.[12]
4. Product Extraction and Purification:
-
After incubation, the reaction mixture is centrifuged to separate the cells.
-
The supernatant is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4 and concentrated under vacuum.[12]
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:6) as the eluent.[12]
5. Analysis:
-
The enantiomeric excess (ee) and yield of the product are determined by Gas Chromatography (GC) analysis.
Signaling Pathways and Logical Relationships
The synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate is a critical step in the overall manufacturing pathway of several ACE inhibitors. The following diagrams illustrate the chemical transformation and a typical experimental workflow.
Caption: Chemical synthesis pathway from the precursor to the final drug class.
Caption: A typical experimental workflow for the biocatalytic reduction.
Conclusion
The commercial availability of high-purity Ethyl 2-oxo-4-phenylbutyrate and its chiral derivative, Ethyl (R)-2-hydroxy-4-phenylbutyrate, is robust, with numerous suppliers catering to the needs of the pharmaceutical industry. The biocatalytic reduction of the ketoester to the chiral alcohol is a well-documented and efficient method for producing the key intermediate required for the synthesis of a variety of ACE inhibitors. The detailed protocols and supplier information provided in this guide aim to facilitate the research and development efforts of professionals in the field of drug discovery and manufacturing.
References
- 1. Ethyl 2-oxo-4-phenylbutyrate, 90+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. clearsynth.com [clearsynth.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ethyl 2-oxo-4-phenylbutyrate manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]
- 8. (R)-Ethyl 2-Hydroxy-4-Phenylbutyrate - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]
- 9. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
- 10. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
An In-depth Technical Guide to the Potential Research Applications of Ethyl 2-Phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-phenylbutyrate, distinguishing it from related compounds and exploring its potential research applications. While its primary use lies within the flavor and fragrance industries, its structural relationship to therapeutically active phenylbutyrates warrants consideration for broader scientific investigation.
Introduction and Distinction from Related Compounds
This compound is an organic ester with a distinct fruity aroma. It is crucial to differentiate it from its more extensively researched structural analogs to understand its unique properties and potential applications.
-
Ethyl 2-oxo-4-phenylbutyrate: This is a keto-ester that serves as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its primary research focus is in synthetic organic chemistry and pharmaceutical manufacturing.
-
Sodium Phenylbutyrate: This is the sodium salt of 4-phenylbutyric acid and is an FDA-approved drug for the treatment of urea cycle disorders.[2] It functions as an ammonia scavenger and a histone deacetylase (HDAC) inhibitor, with ongoing research into its potential for treating cancer, neurodegenerative diseases, and other conditions.[2][3]
-
Ethyl 4-phenylbutanoate: An isomer of this compound, this compound is also used as a flavoring and fragrance agent, possessing a fruity and floral aroma.[3]
The research landscape is dominated by studies on Sodium Phenylbutyrate's therapeutic effects and the synthetic utility of Ethyl 2-oxo-4-phenylbutyrate. In contrast, this compound's applications have been predominantly in the sensory sciences.
Chemical Properties and Synthesis
A summary of the key chemical properties of this compound and its related compounds is presented in Table 1.
| Property | This compound | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate |
| CAS Number | 90-27-7 | 64920-29-2 | 90315-82-5 |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₄O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 192.26 g/mol | 206.24 g/mol [4] | 208.25 g/mol [5] |
| Boiling Point | 238-240 °C | 132 °C @ 2 mmHg[4] | 212 °C[5] |
| Density | 0.988 g/cm³ | 1.091 g/mL at 25 °C[4] | 1.075 g/cm³[5] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[6] | Colorless liquid[5] |
Table 1: Chemical Properties of this compound and Related Compounds
The synthesis of these compounds varies based on their functional groups. For instance, Ethyl 2-oxo-4-phenylbutyrate can be synthesized by the reaction of 2-oxo-4-phenylbutyric acid with ethanol in the presence of sulfuric acid.[7]
Established Applications in the Flavor and Fragrance Industry
This compound is recognized for its fruity aroma and is utilized as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics.[1] Its sensory profile makes it a valuable ingredient for creating specific scent and taste experiences. Similarly, its isomer, Ethyl 2-methylbutyrate, is known for its apple and pineapple-like notes.[8][9] The use of such esters in the food industry is generally recognized as safe (GRAS).[10][11]
Potential Research Applications
Given the limited direct research on the therapeutic applications of this compound, potential avenues for investigation can be extrapolated from the known biological activities of the broader phenylbutyrate class of compounds.
Sodium phenylbutyrate has demonstrated neuroprotective effects in models of Parkinson's disease and other neurodegenerative conditions, largely attributed to its activity as an HDAC inhibitor.[12][13] Research could explore whether this compound, following in vivo hydrolysis to 2-phenylbutyric acid, exhibits similar HDAC inhibitory or neuroprotective properties.
While research is limited, some novel carbamate derivatives and their metal complexes have shown promising antimicrobial activity.[14] The structural backbone of this compound could serve as a scaffold for the synthesis of new compounds with potential antimicrobial applications.
4-phenylbutyrate (4-PBA) has been shown to act as a chemical chaperone, reducing endoplasmic reticulum (ER) stress by preventing the aggregation of misfolded proteins.[15] This mechanism is a target for therapeutic intervention in a range of diseases. Investigating whether this compound can be metabolized to an active form that reduces ER stress could be a valuable area of research.
Experimental Protocols
A common laboratory-scale synthesis involves the following steps:
-
Add 130 g of 2-oxo-4-phenylbutyric acid to a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid.[7]
-
Reflux the mixture for 5 hours.[7]
-
Concentrate the reaction mixture to approximately half its original volume.[7]
-
Dilute the concentrated mixture with 500 ml of water.[7]
-
Collect the resulting oil and extract the aqueous layer with ethyl acetate.[7]
-
Combine the oil and the extract, dry the mixture, and distill off the solvent under reduced pressure to yield Ethyl 2-oxo-4-phenylbutyrate.[7]
This process involves the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate:
-
Prepare a reaction mixture containing 10 mM Ethyl 2-oxo-4-phenylbutyrate, 0.1 g/ml wet cells of a recombinant strain (e.g., E. coli expressing carbonyl reductase and glucose dehydrogenase), 50 g/L glucose, and 0.1 mM NADP+ in a phosphate buffer (pH 7.0).
-
Incubate the reaction at 30 °C for 24 hours.
-
Centrifuge the mixture and extract the supernatant with ethyl acetate.
-
Dry the extract with anhydrous MgSO₄ for subsequent analysis by gas chromatography.
Signaling Pathways and Logical Relationships
The therapeutic potential of phenylbutyrate compounds is often linked to their ability to inhibit histone deacetylases (HDACs). This action leads to the acetylation of histones, resulting in a more open chromatin structure and the transcription of various genes, including those involved in cell survival and antioxidant defense.
The conversion of Ethyl 2-oxo-4-phenylbutyrate to its chiral hydroxy ester is a key step in the synthesis of ACE inhibitors. This biotransformation is a critical area of research in industrial biotechnology.
Conclusion
This compound is a compound with well-established applications in the flavor and fragrance industry. While direct research into its therapeutic potential is sparse, its structural relationship to the versatile drug sodium phenylbutyrate suggests that it could be a valuable lead compound for further investigation. Future research should focus on its potential bioactivity following in vivo metabolism and its utility as a scaffold for the development of novel therapeutic agents, particularly in the areas of neuroprotection and antimicrobial discovery. The clear distinction between this compound and its more researched analogs is critical for guiding future studies and unlocking its full scientific potential.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl (R)-2-hydroxy-4-phenylbutyrate | C12H16O3 | CID 2733848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. prepchem.com [prepchem.com]
- 8. Ethyl 2-Methylbutyrate Manufacturer & Suppliers |ELAROMA-E2MBAT - Elchemy [elchemy.com]
- 9. perfumersworld.com [perfumersworld.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. femaflavor.org [femaflavor.org]
- 12. Ethyl 2-oxo-4-phenylbutyrate, 90+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]
- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 15. Ethyl 2-methylbutyrate | The Fragrance Conservatory [fragranceconservatory.com]
Ethyl 2-Phenylbutyrate: A Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-phenylbutyrate and its closely related derivatives, which serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs). While direct pharmaceutical applications of this compound are not extensively documented, its oxidized and hydroxylated forms, namely ethyl 2-oxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate, are pivotal precursors in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. Furthermore, the structurally related diethyl ethylphenylmalonate is a key building block for the synthesis of the anticonvulsant drug phenobarbital. This guide details the physicochemical properties, synthesis methodologies, and applications of these important intermediates, providing researchers and drug development professionals with essential information for their work.
Introduction
This compound and its derivatives are valuable chemical entities in the landscape of pharmaceutical synthesis. Their structural motifs are incorporated into a range of therapeutics, most notably cardiovascular and central nervous system drugs. This document elucidates the role of these compounds as pharmaceutical intermediates, with a focus on their synthesis and conversion to high-value APIs.
Physicochemical Properties
A clear understanding of the physicochemical properties of these intermediates is crucial for their handling, reaction optimization, and process scale-up.
| Property | This compound | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | Diethyl ethylphenylmalonate |
| CAS Number | 119-43-7 | 64920-29-2 | 90315-82-5 | 76-67-5 |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₄O₃ | C₁₂H₁₆O₃ | C₁₅H₂₀O₄ |
| Molecular Weight | 192.25 g/mol | 206.24 g/mol | 208.25 g/mol | 264.32 g/mol |
| Appearance | - | Pale yellow or yellow liquid[1] | - | Colorless or yellowish transparent oily liquid |
| Boiling Point | 251.4 °C @ 760 mmHg | 131-133 °C @ 2 mmHg[2] | - | 185 °C @ 15 mmHg |
| Density | 1.0 g/cm³ | 1.091 g/mL @ 25 °C[2] | - | 1.07 g/mL @ 25 °C |
| Refractive Index | 1.495 | 1.504 (n20/D)[1] | - | 1.491 (n20/D) |
| Solubility | - | Slightly soluble in Chloroform and Ethyl Acetate[1] | - | Insoluble in water, soluble in ethanol and ether |
Synthesis of Key Intermediates
Synthesis of Ethyl 2-oxo-4-phenylbutyrate
Ethyl 2-oxo-4-phenylbutyrate is a key precursor for ACE inhibitors. One common synthesis route involves the esterification of 2-oxo-4-phenylbutyric acid.
Experimental Protocol:
-
To a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid, add 130 g of 2-oxo-4-phenylbutyric acid.
-
Reflux the mixture for 5 hours.
-
Concentrate the reaction mixture to approximately half its original volume.
-
Dilute the concentrated mixture with 500 ml of water.
-
Collect the resulting oil, and extract the aqueous layer with ethyl acetate.
-
Combine the oil and the ethyl acetate extract, dry the solution, and distill off the solvent under reduced pressure.
-
The residue is then distilled under reduced pressure to yield ethyl 2-oxo-4-phenylbutyrate.
Synthesis of Diethyl ethylphenylmalonate
Diethyl ethylphenylmalonate is the direct precursor to phenobarbital. A common laboratory-scale synthesis starts from benzyl cyanide.
Experimental Protocol:
-
Preparation of Ethyl Phenylacetate: Benzyl cyanide is reacted with ethanol in the presence of a strong acid (e.g., sulfuric acid) to yield ethyl phenylacetate.[3]
-
Formation of Diethyl Phenylmalonate: Ethyl phenylacetate undergoes a Claisen condensation with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting product is then heated to lose carbon monoxide, yielding diethyl phenylmalonate.[2]
-
Alkylation to Diethyl ethylphenylmalonate: Diethyl phenylmalonate is then alkylated using an ethyl halide (e.g., ethyl bromide) in the presence of a base to introduce the ethyl group at the alpha-position, yielding diethyl ethylphenylmalonate.[4]
Applications in Pharmaceutical Synthesis
Synthesis of ACE Inhibitors (Enalapril, Lisinopril)
Ethyl 2-oxo-4-phenylbutyrate is a critical starting material for the synthesis of several ACE inhibitors.[1][5] The key transformation is the stereoselective reduction of the ketone to a hydroxyl group, forming (R)-ethyl 2-hydroxy-4-phenylbutyrate. This chiral intermediate is then further elaborated to produce APIs like Enalapril and Lisinopril.
Caption: Synthesis pathway of ACE inhibitors from ethyl 2-oxo-4-phenylbutyrate.
Synthesis of Phenobarbital
Diethyl ethylphenylmalonate is the immediate precursor to the barbiturate anticonvulsant, phenobarbital.[2] The synthesis involves a condensation reaction with urea.
Experimental Protocol (Condensation Step):
-
A solution of a strong base, such as sodium ethoxide or sodium methoxide, is prepared in an appropriate alcohol solvent.
-
Urea is added to the basic solution.
-
Diethyl ethylphenylmalonate is then slowly added to the mixture.
-
The reaction mixture is heated to drive the condensation and cyclization to form the barbiturate ring.
-
After the reaction is complete, the mixture is acidified to precipitate the crude phenobarbital.
-
The crude product is then purified by recrystallization.
References
An In-depth Technical Guide to the Chiral Synthesis of Ethyl 2-Phenylbutyrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of ethyl 2-phenylbutyrate enantiomers, crucial intermediates in the pharmaceutical industry. The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document details three core strategies: enzymatic kinetic resolution, asymmetric alkylation utilizing chiral auxiliaries, and catalytic asymmetric hydrogenation. Each section includes detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic route.
Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation. In the context of this compound, this is often achieved through enantioselective hydrolysis or transesterification of a related precursor, ethyl 2-hydroxy-4-phenylbutyrate. For the direct resolution of racemic this compound, a similar lipase-catalyzed approach can be applied.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)
-
Activated molecular sieves (4 Å)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dried round-bottom flask containing a magnetic stir bar, add racemic this compound (1.0 eq).
-
Add anhydrous organic solvent (e.g., toluene, 10 mL per gram of substrate) and the acyl donor, vinyl acetate (1.5 eq), for a transesterification reaction. For hydrolysis, add a phosphate buffer (50 mM, pH 7.5).
-
Add immobilized lipase (e.g., Novozym® 435, 10% w/w of the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess (e.e.) of the substrate and product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
-
Separate the unreacted enantiomer from the acylated product by column chromatography on silica gel.
Quantitative Data:
| Method | Enzyme | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| Hydrolysis | Lipase PS | (R,S)-ethyl 2-hydroxy-4-phenylbutyrate | Isooctane/Buffer | 30 | 24 | ~50 | >99 ((R)-ester) | |
| Transesterification | Lipase AK | (R,S)-ethyl 2-hydroxy-4-phenylbutyrate | Ethenylethanoate | 30 | - | ~50 | >99 ((R)-ester) |
Note: Data for the direct resolution of this compound is less common in literature; the data presented is for a closely related and well-documented precursor, demonstrating the principle and typical outcomes of this method.
Workflow Diagram:
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Asymmetric Alkylation using Chiral Auxiliaries
Asymmetric alkylation employing a chiral auxiliary is a powerful strategy for the synthesis of enantiomerically pure compounds. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product.
Pseudoephedrine is a readily available and effective chiral auxiliary. It can be acylated with phenylacetic acid to form an amide, which is then deprotonated to a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile (e.g., ethyl iodide) to one face of the enolate, leading to a high degree of diastereoselectivity.
Experimental Protocol: Asymmetric Ethylation of Phenylacetic Acid using a Pseudoephedrine Auxiliary
Materials:
-
(1R,2R)-(-)-Pseudoephedrine
-
Phenylacetyl chloride
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA)
-
Ethyl iodide (EtI)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sulfuric acid (e.g., 9 N)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Amide Formation
-
Dissolve (1R,2R)-(-)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C and slowly add phenylacetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pseudoephedrine amide of phenylacetic acid.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF. Stir for 30 minutes at -78 °C to form the enolate.
-
Add ethyl iodide (1.5 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the alkylated amide.
Step 3: Auxiliary Removal
-
Reflux the alkylated amide in a mixture of dioxane and 9 N sulfuric acid for 12 hours.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether to remove the recovered pseudoephedrine.
-
The aqueous layer contains the desired (S)-2-phenylbutanoic acid. It can be extracted with ethyl acetate after adjusting the pH.
-
To obtain the ethyl ester, the resulting carboxylic acid can be esterified using standard procedures (e.g., ethanol and a catalytic amount of sulfuric acid).
Quantitative Data:
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Ref. |
| Pseudoephedrine | Ethyl Iodide | >99:1 | 85-95 | |
| Pseudoephenamine | Ethyl Iodide | >99:1 | 90 |
Workflow Diagram:
The Multifaceted Biological Activities of Ethyl 2-Phenylbutyrate Derivatives: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of ethyl 2-phenylbutyrate derivatives, a class of compounds showing significant promise in therapeutic applications. While research is ongoing, derivatives of this scaffold have demonstrated compelling anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this area.
Anticancer Activity
This compound derivatives have emerged as a noteworthy class of compounds in oncology research. Their anticancer potential is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and Src kinase.
Quantitative Data for Anticancer Activity
The following tables summarize the in vitro anticancer activity of various this compound derivatives and related compounds.
Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
| Compound ID | Aryl Substituent | IC50 (µM) |
| 3a | Phenyl | 65.1 |
| 3b | 2-chlorophenyl | 78.5 |
| 3c | 4-chlorophenyl | 82.3 |
| 3d | 2,4-dichlorophenyl | 90.3 |
| 3e | 4-methylphenyl | 55.2 |
| 3f | 4-fluorophenyl | 48.3 |
| Staurosporine (Ref.) | - | 0.015 |
Data sourced from a study on Src Kinase inhibitors[1].
Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of Phenylbutyrate-derived Hydroxamic Acids
| Compound ID | Structure | HDAC Inhibition IC50 (nM) |
| HTPB | N-hydroxy-4-(4-phenylbutyrylamino)benzamide | ~500 |
| (S)-11 | (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | 16 |
Experimental Protocols for Anticancer Activity Evaluation
A common method for determining Src kinase inhibitory activity is a biotin-avidin capture ELISA.
-
Reaction Setup : The kinase reaction is initiated by incubating the test compound with Src kinase and a biotinylated peptide substrate in a reaction buffer containing ATP.
-
Incubation : The reaction mixture is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for phosphorylation of the substrate.
-
Stopping the Reaction : The reaction is terminated by the addition of EDTA.
-
Detection : The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated substrate. A primary antibody specific for the phosphorylated tyrosine on the substrate is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Quantification : The amount of phosphorylated substrate is quantified by adding a colorimetric HRP substrate and measuring the absorbance at a specific wavelength. The IC50 value is then calculated from a dose-response curve[1].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding : Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for anticancer screening.
Antimicrobial Activity
Certain derivatives of this compound have demonstrated notable antimicrobial properties. The structural features of these molecules can be tailored to enhance their efficacy against various bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
The following table presents the antimicrobial activity of ethyl N-(2-phenethyl) carbamate analogues, which share structural similarities with this compound derivatives.
Table 3: Biofilm Inhibitory Activity of Ethyl N-(2-phenethyl) Carbamate Analogues against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound ID | Substituent | IC50 (µM) against MRSA Strain 811 |
| Lead Compound | Ethyl N-(2-phenethyl) carbamate | > 50 |
| Potent Analogue | (Structure not specified) | Low to moderate micromolar |
Data sourced from a study on biofilm inhibitors of MRSA.[2][3]
Experimental Protocols for Antimicrobial Activity Evaluation
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.
-
Serial Dilution : The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
This assay measures the ability of a compound to prevent the formation of biofilms.
-
Inoculation : A bacterial suspension is added to the wells of a microtiter plate.
-
Compound Addition : The test compound is added at various concentrations.
-
Incubation : The plate is incubated to allow for biofilm formation (typically 24-48 hours).
-
Washing : The wells are washed to remove non-adherent cells.
-
Staining : The remaining biofilm is stained with a dye such as crystal violet.
-
Quantification : The stained biofilm is solubilized, and the absorbance is measured to quantify the amount of biofilm formed. The IC50 for biofilm inhibition is then calculated.
Experimental Workflow
dot
Caption: Workflow for antimicrobial screening and lead optimization.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is an area of growing interest. Phenylbutyrate itself is known to antagonize NF-κB signaling, a key pathway in inflammation.[4][5] Derivatives of this core structure are being investigated for their ability to modulate inflammatory responses.
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of a pyrrole derivative of a phenylpropanoic acid, a compound with structural relevance to this compound derivatives.
Table 4: In Vitro Anti-inflammatory Activity of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate
| Enzyme | IC50 (µg/mL) |
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
Data sourced from a study on the anti-inflammatory and analgesic potentials of a pivalate-based Michael product.[6]
Experimental Protocols for Anti-inflammatory Activity Evaluation
This assay measures the inhibition of COX-1 and COX-2 enzymes, which are key to the production of pro-inflammatory prostaglandins.
-
Enzyme and Substrate Preparation : Purified COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.
-
Compound Incubation : The test compound is pre-incubated with the enzyme.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Detection : The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescent-based ELISA kit.
-
IC50 Calculation : The concentration of the compound that inhibits 50% of the enzyme activity is determined.
This is a widely used animal model for acute inflammation.
-
Animal Dosing : Rats or mice are orally or intraperitoneally administered with the test compound or vehicle.
-
Induction of Edema : After a set period, a sub-plantar injection of carrageenan is administered to the hind paw to induce inflammation and edema.
-
Measurement of Paw Volume : The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition : The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Signaling Pathways and Experimental Workflows
dot
Caption: Inhibition of the NF-κB signaling pathway by phenylbutyrate derivatives.
dot
Caption: Workflow for anti-inflammatory drug discovery.
Conclusion
The diverse biological activities of this compound derivatives and their structurally related analogs underscore their potential as a versatile scaffold for the development of novel therapeutics. The data and protocols presented in this guide offer a foundation for researchers to explore the structure-activity relationships within this chemical class further. Future investigations should focus on synthesizing and screening a broader range of derivatives to identify lead compounds with enhanced potency and selectivity for anticancer, antimicrobial, and anti-inflammatory applications. A deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical candidates.
References
- 1. Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ethyl 2-phenylbutyrate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 2-phenylbutyrate. This compound and its related compounds are significant in various chemical and pharmaceutical syntheses. The method outlined below utilizes a C18 column with UV detection, providing excellent specificity, precision, and accuracy. This protocol is designed for use in research, quality control, and drug development environments.
Introduction
This compound is an organic ester that serves as a key intermediate in the synthesis of various molecules. Accurate quantification is crucial for monitoring reaction kinetics, determining product purity, and ensuring quality control in manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a primary technique for such analyses due to its high resolution and sensitivity.[1] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method tailored for this compound.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Photo Diode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography data station (e.g., Empower, Chromeleon).
-
Column: C18, 150 mm x 4.6 mm, 2-5 µm particle size.[2]
-
Chemicals & Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 2 µm |
| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer pH 3.0 (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Detailed Methodologies
2.3.1 Buffer and Mobile Phase Preparation
-
Phosphate Buffer (25mM, pH 3.0):
-
Accurately weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.[3]
-
-
Mobile Phase Preparation (Acetonitrile : Buffer, 65:35 v/v):
-
Carefully mix 650 mL of HPLC-grade Acetonitrile with 350 mL of the prepared phosphate buffer.
-
Degas the final mobile phase mixture for approximately 10-15 minutes using sonication or vacuum degassing before use.[3]
-
2.3.2 Standard and Sample Preparation Workflow
The preparation of standards and samples is a critical step to ensure accurate results and protect the analytical column.[1]
2.3.3 HPLC Analysis Protocol
The following workflow outlines the sequence of operations for performing the quantitative analysis.
Method Validation and Performance
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below with typical acceptance criteria.
System Suitability
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Linearity
Linearity is established by analyzing a series of standards across a range of concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| 1 - 100 µg/mL | ≥ 0.999 |
Precision and Accuracy
Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day), while accuracy is determined by the percent recovery of spiked samples.
| Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC (5 µg/mL) | < 2.0% | < 2.0% | 98.0 - 102.0% |
| Mid QC (50 µg/mL) | < 2.0% | < 2.0% | 98.0 - 102.0% |
| High QC (90 µg/mL) | < 2.0% | < 2.0% | 98.0 - 102.0% |
Limit of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio.
| Parameter | Typical Value |
| LOD (S/N ≥ 3) | ~0.3 µg/mL |
| LOQ (S/N ≥ 10) | ~1.0 µg/mL |
Conclusion
The RP-HPLC method described provides a simple, rapid, and reliable approach for the quantification of this compound. The use of a standard C18 column and a common mobile phase composition makes this method easily transferable to most analytical laboratories. Proper sample preparation, including filtration, is essential for maintaining column integrity and achieving reproducible results.[1] The method demonstrates excellent performance characteristics, making it suitable for routine analysis in quality control and research settings.
References
Application Note: GC-MS Protocol for the Detection of Impurities in Ethyl 2-phenylbutyrate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of potential impurities in Ethyl 2-phenylbutyrate using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this raw material is critical to ensure the safety and efficacy of the final drug product. This application note describes a robust GC-MS method for the separation, identification, and quantification of potential process-related impurities, degradation products, and residual solvents in this compound.
Potential Impurities:
-
Process-Related Impurities: These can include unreacted starting materials such as 2-phenylbutanoic acid and ethanol, as well as byproducts from the synthesis process.
-
Degradation Products: this compound can degrade under certain conditions (e.g., acid or base catalysis) to form compounds such as phenylacetic acid and phenylacetone.[1][2] Phenylacetylcarbinol has also been identified as a potential byproduct in related syntheses.[1][2]
-
Residual Solvents: Solvents used during the synthesis and purification, such as ethanol, ethyl acetate, dichloromethane, and toluene, may remain in the final product.
Experimental Protocol: GC-MS Analysis
This protocol outlines the sample preparation and instrument parameters for the analysis of this compound and its potential impurities.
2.1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and each potential impurity (see Table 1) in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions with methanol to a final concentration of approximately 10 µg/mL for each analyte.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute 100 µL of this solution into a 10 mL volumetric flask with methanol to achieve a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
-
2.2. GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable for this analysis.[3][4]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted to splitless for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification of specific impurities.
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol is designed for the detection and quantification of volatile residual solvents.
3.1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a mixed standard solution of common residual solvents (e.g., ethanol, ethyl acetate, dichloromethane, toluene) in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of approximately 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1 mL of DMSO and seal the vial.
-
3.2. Headspace GC-MS Instrumentation and Conditions
-
Headspace Autosampler:
-
Oven Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC-MS Conditions: Same as in section 2.2.
Data Presentation
The following table summarizes the expected retention times and characteristic mass fragments for this compound and its potential impurities under the specified GC-MS conditions.
Table 1: Quantitative Data for this compound and Potential Impurities
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | ~12.5 | 192.25 | 192, 119, 91 |
| 2-Phenylbutanoic Acid | ~13.2 (as methyl ester) | 164.20 | 164, 119, 91 |
| Phenylacetic Acid | ~11.8 (as methyl ester) | 136.15 | 136, 91 |
| Phenylacetone | ~10.9 | 134.18 | 134, 91, 43 |
| Phenylacetylcarbinol | ~12.1 | 150.17 | 150, 105, 77, 45 |
| Ethylbenzene | ~6.5 | 106.17 | 106, 91 |
Note: Retention times are estimates and may vary depending on the specific instrument and column conditions. For acidic impurities like 2-phenylbutanoic acid and phenylacetic acid, derivatization to their methyl esters prior to injection, or in-situ methylation in the injector, can improve peak shape and chromatographic performance.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocols.
Caption: Experimental workflow for GC-MS analysis of impurities.
Caption: Workflow for Headspace GC-MS analysis of residual solvents.
References
- 1. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
Application Notes and Protocols: The Role of Ethyl 2-phenylbutyrate Derivatives in ACE Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Angiotensin-converting enzyme (ACE) inhibitors are a class of pharmaceuticals used primarily for the treatment of hypertension and congestive heart failure. A key structural motif in many of these drugs is derived from chiral 2-hydroxy-4-phenylbutyric acid esters. Ethyl 2-oxo-4-phenylbutyrate, a derivative of ethyl 2-phenylbutyrate, serves as a critical starting material in the synthesis of several prominent ACE inhibitors, including enalapril and lisinopril. These application notes provide an overview of the synthetic strategies and detailed protocols involving this key intermediate.
Synthetic Pathways Overview
The synthesis of ACE inhibitors such as enalapril and lisinopril from ethyl 2-oxo-4-phenylbutyrate typically involves two key transformations:
-
Asymmetric Reduction: The stereoselective reduction of the α-keto group of ethyl 2-oxo-4-phenylbutyrate to yield the chiral alcohol, (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE). This step is crucial for the biological activity of the final drug molecule.
-
Reductive Amination: The direct coupling of ethyl 2-oxo-4-phenylbutyrate with a dipeptide, such as L-alanyl-L-proline for enalapril, via reductive amination to form the N-[1-(ethoxycarbonyl)-3-phenylpropyl]amino acid derivative.
These pathways are illustrated in the diagram below.
Caption: General synthetic routes to ACE inhibitors from ethyl 2-oxo-4-phenylbutyrate.
Data Presentation: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate
The enzymatic asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) is a highly efficient method for producing this chiral intermediate.[1][2] Below is a summary of quantitative data from a study utilizing an engineered bi-enzyme coupled system.[1]
| Parameter | Value | Reference |
| Substrate | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | [1] |
| Product | (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | [1] |
| Enzyme System | Carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) | [1] |
| Host Strain | E. coli BL21-pETDuet-1-GDH-L-CpCR | [1] |
| Initial Substrate Concentration | 30 mM OPBE | [1] |
| Conversion Rate | 98.3% | [1][2] |
| Enantiomeric Excess (ee) | 99.9% | [1][2] |
| Final Product Concentration (with substrate feeding) | 912 mM (R)-HPBE | [1] |
| Initial Substrate Concentration (with substrate feeding) | 920 mM OPBE | [1] |
Experimental Protocols
This protocol is based on the whole-cell biocatalytic reduction using a recombinant E. coli strain.[1]
Workflow Diagram:
Caption: Workflow for the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate.
Methodology:
-
Strain and Culture: The recombinant E. coli strain expressing carbonyl reductase and glucose dehydrogenase is cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking. Protein expression is induced by the addition of IPTG when the optical density reaches a specified value (e.g., OD600 of 0.6-0.8). The culture is then incubated at a lower temperature (e.g., 20°C) for an extended period to allow for protein expression.
-
Catalyst Preparation: The cells are harvested by centrifugation, washed with buffer (e.g., phosphate buffer, pH 7.0), and can be used directly as a whole-cell catalyst.
-
Biocatalytic Reaction:
-
Prepare a reaction mixture containing phosphate buffer, glucose (for cofactor regeneration), and the substrate, ethyl 2-oxo-4-phenylbutyrate.
-
Add the prepared whole-cell catalyst to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the conversion of the substrate and the formation of the product by High-Performance Liquid Chromatography (HPLC).
-
-
Product Isolation and Purification:
-
Once the reaction is complete, the product, (R)-2-hydroxy-4-phenylbutyrate ethyl ester, is extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
This protocol describes the reductive amination of ethyl 2-oxo-4-phenylbutyrate with L-alanyl-L-proline.[3][4]
Workflow Diagram:
Caption: Workflow for the synthesis of Enalapril via reductive amination.
Methodology:
-
Reaction Setup:
-
Reductive Amination:
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 kg/cm ²).[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specified time (e.g., 16 hours).[5]
-
Monitor the reaction progress by a suitable analytical method like TLC or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst.[5]
-
Concentrate the filtrate under reduced pressure.[3]
-
Dissolve the residue in a mixture of water and ethyl acetate.[4]
-
Adjust the pH of the aqueous phase to approximately 8.9 with a base (e.g., 50% sodium hydroxide solution) and separate the layers.[4]
-
Wash the aqueous layer with ethyl acetate.[4]
-
Acidify the aqueous phase to a pH of about 4.5 with a dilute acid (e.g., 3.7% hydrochloric acid).[4]
-
Extract the product, enalapril, into ethyl acetate.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield enalapril.[4]
-
This protocol outlines the synthesis of a key intermediate for lisinopril by reductive amination of ethyl 2-oxo-4-phenylbutyrate with a protected lysine derivative.[5][6]
Methodology:
-
Reaction Setup:
-
Hydrogenation:
-
Work-up and Isolation:
Conclusion
This compound derivatives, particularly ethyl 2-oxo-4-phenylbutyrate, are indispensable starting materials in the industrial synthesis of a range of ACE inhibitors. The methodologies outlined, including highly efficient enzymatic reductions and diastereoselective reductive aminations, provide robust and scalable routes to these life-saving pharmaceuticals. The provided protocols serve as a foundational guide for researchers and professionals in the field of drug development and synthesis.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102617704B - Method for preparing lisinopril intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to chiral alcohols that are pivotal building blocks for pharmaceuticals and other biologically active molecules. Ethyl (R)-2-hydroxy-4-phenylbutyrate is a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are widely used in the treatment of hypertension and congestive heart failure.[1][2] This document provides detailed protocols for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to its corresponding chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB), utilizing both biocatalytic and chemical methodologies.
Data Presentation
The following tables summarize quantitative data from various reported methods for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate and other α-keto esters, offering a comparison of their efficacy.
Table 1: Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate
| Biocatalyst | Co-substrate/ System | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee%) | Enantiomer | Reference |
| Candida krusei SW2026 | 5% Glucose | 2.5 g/L | 95.1 | 99.7 | (R) | [3] |
| Recombinant E. coli (co-expressing KmCR and GDH) | Aqueous/butyl acetate biphasic system | 270 g/L | 80.3 | 99.5 | (R) | [3] |
| Baker's Yeast (pretreated with α-phenacyl chloride) | Water/benzene two-liquid phase system | 400 mM | 41.9 | 87.5 | (R) | [3] |
| Pichia angusta | Aqueous medium | - | - | 81 | (R) | [3] |
| Saccharomyces cerevisiae | Aqueous diethyl ether | - | 80-90 | >90 | (R) | [3] |
| Recombinant E. coli (Carbonyl reductase CpCR and GDH) | Substrate feeding strategy | 920 mM | - | 99.9 | (R) | [1] |
| Rhodotorula minuta IFO 0920 | Interface bioreactor | 1% solution in decane | 58 | 95 | (R) | [4][5] |
| Candida holmii KPY 12402 | Interface bioreactor | 1% solution in decane | - | 94 | (R) | [4][5] |
Table 2: Chemical Asymmetric Reduction of α-Keto Esters
| Catalyst System | Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Sc(OTf)₃ / Chiral Phosphoric Acid | β,γ-unsaturated α-keto esters | iPrOH | up to 98 | up to 99 | [6] |
| (arene)RuCl(monosulfonamide) | β-aryl α-keto esters | Transfer Hydrogenation | up to 94 | up to 96.5 | [7] |
| DIPSkewphos/3-AMIQ−Ru(II) | α-alkyl-substituted β-keto esters | H₂ | - | ≥99 | [8] |
| Ni–PyBisulidine complex | α-keto esters | Henry Reaction | High | Good | [9] |
| Oxazaborolidine (CBS catalyst) | Prochiral ketones | Borane | - | up to 96 | [10][11] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Candida krusei
This protocol is adapted from studies on the microbial reduction of ethyl 2-oxo-4-phenylbutyrate.[3]
Materials:
-
Candida krusei SW2026
-
Culture medium (e.g., YM broth)
-
Phosphate buffer (pH 6.6)
-
Glucose
-
Ethyl 2-oxo-4-phenylbutyrate (EOPB)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Cultivation of Microorganism: Inoculate Candida krusei SW2026 into a suitable culture medium and incubate at 30°C with shaking until a sufficient cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile phosphate buffer (pH 6.6).
-
Asymmetric Reduction:
-
Prepare a reaction mixture containing the washed Candida krusei cells, phosphate buffer (pH 6.6), and 5% (w/v) glucose as a co-substrate for cofactor regeneration.
-
Add ethyl 2-oxo-4-phenylbutyrate to a final concentration of 2.5 g/L.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours. Monitor the progress of the reaction by TLC or HPLC.
-
-
Product Extraction and Purification:
-
Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl (R)-2-hydroxy-4-phenylbutyrate.
-
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Chemical Reduction using a Chiral Oxazaborolidine Catalyst (CBS Reduction)
This protocol is a general procedure for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and can be adapted for ethyl 2-oxo-4-phenylbutyrate.[10][12]
Materials:
-
(R)-(-)-2-Butyl-3,3-diphenyl-1,3,2-oxazaborolidine (CBS catalyst)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
Ethyl 2-oxo-4-phenylbutyrate (EOPB)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the CBS catalyst (typically 5-10 mol%) to a flame-dried flask containing anhydrous THF.
-
Cool the solution to 0°C or the desired reaction temperature.
-
-
Addition of Reagents:
-
Slowly add the borane source (e.g., BMS, 1.0-1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve ethyl 2-oxo-4-phenylbutyrate in anhydrous THF.
-
Add the solution of the keto ester dropwise to the catalyst-borane mixture over a period of 30-60 minutes.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate.
Signaling Pathway Analogy for CBS Reduction
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. insuf.org [insuf.org]
- 11. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 12. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Studies of Ethyl 2-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting kinetic studies on the synthesis and hydrolysis of Ethyl 2-phenylbutyrate. Due to the limited availability of direct kinetic data for this compound in the reviewed literature, this document leverages data from a close structural analog, Ethyl 2-phenylpropionate, to provide a robust starting point for experimental design and optimization.
Introduction
This compound is an ester of significant interest in various chemical and pharmaceutical contexts. Understanding its formation (synthesis) and degradation (hydrolysis) kinetics is crucial for process optimization, stability assessment, and formulation development. These protocols outline the experimental setups for determining key kinetic parameters for both the synthesis and hydrolysis of this compound.
Synthesis of this compound via Fischer Esterification
The synthesis of this compound is typically achieved through the Fischer esterification of 2-phenylbutyric acid with ethanol, catalyzed by a strong acid.
Experimental Protocol: Synthesis Kinetics
Objective: To determine the reaction rate constant, equilibrium constant, and activation energy for the acid-catalyzed esterification of 2-phenylbutyric acid with ethanol.
Materials:
-
2-phenylbutyric acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction vessel (round-bottom flask) equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-phenylbutyric acid, a molar excess of ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be dependent on the boiling point of the ethanol-toluene azeotrope if used.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid catalyst with a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analysis: Analyze the organic extract using GC or HPLC to determine the concentration of this compound and unreacted 2-phenylbutyric acid.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. The rate constant can be determined by fitting the data to an appropriate rate law (typically second-order for this reaction). Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
Data Presentation: Kinetic Data for a Structural Analog (Ethyl 2-phenylpropionate)
The following table summarizes kinetic data for the enzymatic synthesis of Ethyl 2-phenylpropionate, a close structural analog of this compound. This data can serve as a valuable reference for establishing expected ranges and for the design of kinetic experiments.[1]
| Parameter | Aspergillus oryzae MIM | Rhizopus oryzae CBS 11207 |
| Maximum Esterification Yield (Ymax) | 0.732 | 0.436 |
| Time to Reach Half Ymax (t1/2) | 33.9 h | 23.7 h |
| Apparent Esterification Equilibrium Constant (Ke) | 7.5 | 0.60 |
Reaction Conditions: Lyophilized mycelia as biocatalysts in n-heptane.[1]
Hydrolysis of this compound
The hydrolysis of this compound, the reverse of its synthesis, can be studied under acidic or basic conditions. Alkaline hydrolysis is often preferred for kinetic studies as it is typically an irreversible reaction, simplifying the kinetic analysis.
Experimental Protocol: Hydrolysis Kinetics
Objective: To determine the rate constant for the alkaline hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)
-
Constant temperature bath
-
pH meter
-
HPLC or GC for analysis
Procedure:
-
Reaction Setup: Prepare a solution of this compound in the chosen solvent system in a reaction vessel.
-
Initiation: In a separate vessel, bring the NaOH solution to the desired reaction temperature in the constant temperature bath.
-
Mixing: Add the pre-heated NaOH solution to the ester solution to initiate the hydrolysis reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a standard acid solution to stop the reaction.
-
Analysis: Analyze the quenched samples using HPLC or GC to determine the concentration of remaining this compound.
-
Data Analysis: The alkaline hydrolysis of esters typically follows second-order kinetics (first order with respect to the ester and first order with respect to the hydroxide ion).[2] By using a large excess of NaOH, the reaction can be treated as a pseudo-first-order reaction. Plot the natural logarithm of the ester concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant, from which the second-order rate constant can be calculated by dividing by the concentration of NaOH.
Data Presentation: Kinetic Data for a Structural Analog (Ethyl 2-phenylpropionate)
The following table summarizes kinetic data for the enzymatic hydrolysis of racemic Ethyl 2-phenylpropionate. This data provides a useful benchmark for designing hydrolysis kinetic experiments for this compound.[1]
| Parameter | Aspergillus oryzae MIM | Rhizopus oryzae CBS 11207 |
| Maximum Hydrolysis Yield (Ymax) | 0.771 | 0.770 |
| Time to Reach Half Ymax (t1/2) | 5.43 h | 5.36 h |
| Apparent Hydrolysis Equilibrium Constant (Kh) | 0.060 | 0.059 |
Reaction Conditions: Lyophilized mycelia as biocatalysts in 0.1 M phosphate buffer at pH 7.0 and 50°C.[1]
Visualizations
Experimental Workflow for Synthesis Kinetics
Caption: Workflow for this compound Synthesis Kinetic Study.
Experimental Workflow for Hydrolysis Kinetics
Caption: Workflow for this compound Hydrolysis Kinetic Study.
Reaction Pathway: Fischer Esterification and Hydrolysis
Caption: Reversible reaction pathway for the synthesis and hydrolysis of this compound.
References
Application Notes and Protocols for Enhanced Detection of Ethyl 2-phenylbutyrate via Derivatization
Abstract
These application notes provide a detailed protocol for the enhanced detection of ethyl 2-phenylbutyrate, a compound that can be challenging to analyze directly, particularly for chiral separations. The described method involves a two-step derivatization process: alkaline hydrolysis of the ethyl ester to 2-phenylbutyric acid, followed by the formation of diastereomeric esters using (-)-menthol as a chiral derivatizing agent. This derivatization strategy significantly improves chromatographic resolution and detection sensitivity by gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the quantification and chiral analysis of 2-phenylbutyrate derivatives.
Introduction
This compound is a chiral ester that finds applications in various chemical syntheses. Its accurate quantification and enantiomeric purity assessment are often crucial for quality control and regulatory purposes. Direct analysis of this compound by GC-MS can be limited by suboptimal chromatographic peak shape and the difficulty of separating its enantiomers on common achiral columns.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] For this compound, a two-step derivatization approach is highly effective. The first step involves the hydrolysis of the ester to its corresponding carboxylic acid, 2-phenylbutyric acid. The second step is the derivatization of the carboxylic acid with a chiral alcohol, such as (-)-menthol, to form diastereomeric esters. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral GC column and subsequent sensitive detection by mass spectrometry.[2] This method not only enhances the signal intensity but also enables the determination of the enantiomeric composition of the original sample.
Data Presentation
The following table summarizes the quantitative data for the detection of this compound before and after the described derivatization procedure. The derivatization to diastereomeric menthyl esters of 2-phenylbutyric acid leads to a significant improvement in the limits of detection (LOD) and quantification (LOQ), demonstrating the enhanced sensitivity of the method.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (Underivatized) | GC-MS | ~0.1 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL |
| (-)-Menthyl 2-phenylbutyrate (Derivatized) | GC-MS (SIM mode) | ~1 - 4 pg on column | ~5 - 15 pg on column |
Note: The data for the underivatized analyte are estimated based on typical GC-MS performance for similar compounds. The data for the derivatized analyte are based on reported LODs and LOQs for other carboxylic acids derivatized and analyzed under similar conditions.[1][3]
Experimental Protocols
Part 1: Alkaline Hydrolysis of this compound
This protocol describes the saponification of this compound to 2-phenylbutyric acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (approximately 5 mL per gram of ester).
-
Saponification: Add a 10% aqueous solution of sodium hydroxide (2 equivalents) to the flask. Attach a reflux condenser and heat the mixture to reflux for 2 hours.[4]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2), which will precipitate the 2-phenylbutyric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the 2-phenylbutyric acid with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield crude 2-phenylbutyric acid. The product can be further purified by recrystallization if necessary.
Part 2: Derivatization of 2-Phenylbutyric Acid with (-)-Menthol
This protocol details the formation of diastereomeric (-)-menthyl esters of 2-phenylbutyric acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
-
2-Phenylbutyric acid (from Part 1)
-
(-)-Menthol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-phenylbutyric acid (1 equivalent) and (-)-menthol (1.2 equivalents) in anhydrous dichloromethane (approximately 10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the flask in an ice bath and add DCC (1.1 equivalents) portion-wise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to separate the diastereomeric (-)-menthyl 2-phenylbutyrate esters.
Part 3: GC-MS Analysis of (-)-Menthyl 2-phenylbutyrate Diastereomers
This protocol outlines the gas chromatography-mass spectrometry method for the separation and quantification of the diastereomeric esters.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Autosampler
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min, hold for 0 minutes.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for qualitative analysis and identification of diastereomers.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the (-)-menthyl 2-phenylbutyrate derivatives (e.g., m/z corresponding to the molecular ion and key fragment ions) to enhance sensitivity.
-
Visualizations
Caption: Workflow for the derivatization and analysis of this compound.
Caption: Rationale for chiral derivatization to enable separation on an achiral column.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Cell-based Assays Involving Ethyl 2-phenylbutyrate
A Note on Ethyl 2-phenylbutyrate: Direct research on this compound in cell-based assays is limited. However, it is structurally related to sodium phenylbutyrate, a well-studied compound. It is hypothesized that this compound may act as a prodrug, being hydrolyzed by intracellular esterases to its active form, 4-phenylbutyric acid (4-PBA). The following application notes and protocols are based on the known cellular activities of 4-PBA, including its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.
Application Note 1: Evaluation of Anticancer Activity using Cell Viability and Apoptosis Assays
Introduction: Sodium phenylbutyrate (SPB) has demonstrated anticancer properties by inhibiting cell proliferation, inducing apoptosis, and promoting cell differentiation in various cancer cell lines.[1][2] These effects are largely attributed to its function as a histone deacetylase (HDAC) inhibitor.[1][3] By inhibiting HDACs, SPB can alter gene expression, leading to cell cycle arrest and apoptosis.[4] This application note describes the use of cell viability and apoptosis assays to assess the potential anticancer effects of this compound.
Principle of the Assays:
-
Cell Viability (MTT) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5] The intensity of the purple color is directly proportional to the number of viable cells.
-
Apoptosis (Annexin V/Propidium Iodide) Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[6]
Expected Outcomes: Treatment of cancer cells with this compound is expected to decrease cell viability in a dose- and time-dependent manner. Furthermore, an increase in the percentage of apoptotic cells (Annexin V positive) is anticipated.
Application Note 2: Assessment of HDAC Inhibition
Introduction: Sodium phenylbutyrate is a known inhibitor of histone deacetylases (HDACs).[3][8] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[8] Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and altered gene expression, which can contribute to anticancer effects.[4] This application note provides a method to determine the HDAC inhibitory activity of this compound in a cell-based assay.
Principle of the Assay: Commercially available luminescent or fluorescent assays can be used to measure HDAC activity.[9] These assays typically utilize a substrate that, when deacetylated by HDACs, can be acted upon by a developer reagent to produce a luminescent or fluorescent signal. The presence of an HDAC inhibitor will reduce the amount of deacetylated substrate, leading to a decrease in the signal.
Expected Outcomes: this compound is expected to inhibit HDAC activity in a dose-dependent manner, resulting in a decrease in the luminescent or fluorescent signal compared to untreated control cells.
Application Note 3: Investigating Chemical Chaperone Activity in Protein Misfolding
Introduction: Sodium phenylbutyrate can act as a chemical chaperone, facilitating the proper folding and trafficking of mutant proteins that would otherwise be retained in the endoplasmic reticulum (ER) and targeted for degradation.[10][11] This has been demonstrated for the ΔF508-CFTR protein in cystic fibrosis.[10] This application note outlines a cell-based assay to investigate the potential of this compound to rescue misfolded proteins.
Principle of the Assay: This assay involves expressing a misfolded, secretion-incompetent protein (e.g., a mutant form of a secreted protein) in a suitable cell line. The effect of the test compound on the secretion of the mutant protein into the cell culture medium is then quantified, typically by ELISA or Western blotting.[12] An increase in the secreted protein in the presence of the compound suggests chemical chaperone activity.
Expected Outcomes: Treatment with this compound is expected to increase the amount of the misfolded protein secreted from the cells, indicating its potential as a chemical chaperone.
Quantitative Data
The following tables present hypothetical quantitative data for this compound, extrapolated from studies on sodium phenylbutyrate, for illustrative purposes.
Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (mM) |
| DU145 | Prostate Cancer | 72 | 5.0 |
| PC3 | Prostate Cancer | 72 | 3.9 |
| CAL27 | Oral Squamous Cell Carcinoma | 72 | 4.0 |
| HSC3 | Oral Squamous Cell Carcinoma | 72 | 3.7 |
| A549 | Non-Small-Cell Lung Cancer | 72 | 10.0 |
| H1650 | Non-Small-Cell Lung Cancer | 72 | 4.5 |
Data is hypothetical and based on published IC50 values for Sodium Phenylbutyrate.[2][13][14]
Table 2: Hypothetical Apoptosis Induction by this compound in DU145 Cells
| Treatment | Concentration (mM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 5.2 ± 1.1 | 3.9 ± 0.8 |
| This compound | 2.5 | 15.7 ± 2.3 | 8.1 ± 1.5 |
| This compound | 5.0 | 28.4 ± 3.5 | 15.6 ± 2.1 |
| This compound | 10.0 | 45.1 ± 4.2 | 25.3 ± 2.9 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., DU145, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: HDAC Activity Assay
Materials:
-
This compound
-
Human cancer cell lines
-
White-walled 96-well plates
-
Luminescent HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.[9]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).[9]
-
Prepare the HDAC assay reagent according to the manufacturer's protocol.
-
Add the reagent to each well and incubate at room temperature for the recommended time (e.g., 30-60 minutes).[9]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of HDAC activity relative to the untreated control.
Visualizations
References
- 1. Sodium 4-Phenylbutyrate | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 2. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. scispace.com [scispace.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Sodium 4-phenylbutyrate, Histone deacetylase inhibitor (CAS 1716-12-7) | Abcam [abcam.com]
- 9. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacologic restoration of CFTR-mediated chloride transport with sodium 4-phenylbutyrate in cystic fibrosis epithelial cells containing delta F508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium 4-phenylbutyrate acts as a chemical chaperone on misfolded myocilin to rescue cells from endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijbs.com [ijbs.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Reactions Utilizing Ethyl 2-Phenylbutyrate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic reactions offer a powerful and stereoselective alternative to traditional chemical methods for the synthesis of chiral molecules. This document provides detailed application notes and protocols for enzymatic reactions involving ethyl 2-phenylbutyrate and its structural analogs. While literature on the direct enzymatic resolution of this compound is limited, extensive research has been conducted on the closely related and industrially significant substrate, ethyl 2-hydroxy-4-phenylbutyrate. The kinetic resolution of this substrate is crucial for the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1][2][3] Additionally, studies on ethyl 2-phenylpropionate serve as a valuable proxy for understanding the enzymatic behavior towards substrates with a phenyl group at the α-position.
This document focuses on two primary enzymatic transformations: the kinetic resolution of racemic esters via hydrolysis and transesterification, and the asymmetric reduction of ketoesters to produce chiral hydroxyesters. The protocols and data presented are compiled from various studies to provide a comprehensive resource for laboratory applications.
Key Enzymatic Reactions and Substrates
The primary enzymes employed in these reactions are lipases and esterases, which catalyze the hydrolysis of ester bonds, and carbonyl reductases, which are used for the stereoselective reduction of ketone functionalities. Common enzyme sources include Candida rugosa, Candida antarctica, and Pseudomonas cepacia.[4]
Note on Substrate Nomenclature: The majority of the available research focuses on ethyl 2-hydroxy-4-phenylbutyrate due to its importance as a chiral building block.[1][2] Data for ethyl 2-phenylpropionate is included as a structurally similar, non-hydroxylated analog to the initially requested this compound.
Data Presentation: Quantitative Summary of Enzymatic Reactions
The following tables summarize the quantitative data from various studies on the enzymatic reactions of ethyl 2-hydroxy-4-phenylbutyrate and ethyl 2-phenylpropionate.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutyrate
| Enzyme Source | Reaction Type | Acyl Donor/Solvent | Temp. (°C) | Time (h) | Substrate Conc. | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Lipase AK | Transesterification | Ethenylethanoate | 30 | - | 0.074 M | - | >99% (for R-ester) | [5] |
| Lipase PS | Hydrolysis | Isooctane | - | - | - | - | E-value = 22 (for S-enantiomer) | [2] |
| Novozym 435 | Hydrolysis | Isooctane | - | - | - | - | E-value = 22 (for R-enantiomer) | [2] |
| Lipase PS | Transesterification | Vinyl acetate in Isooctane | - | - | 5.4 - 190 mM | - | >100 (apparent E-value) | [2] |
| Thermomyces lanuginosus (immobilized) | Hydrolysis | Phosphate buffer (pH 7.5) | 27 | - | 10% w/w | - | >99% (for R-ester) | [2] |
Table 2: Carbonyl Reductase-Catalyzed Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate
| Enzyme Source | Co-factor Regeneration | Temp. (°C) | pH | Substrate Conc. | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Candida krusei SW2026 | Glucose | 30 | 6.6 | 2.5 g/L | 95.1 | 99.7 (for R-enantiomer) | [1] |
| Recombinant E. coli (Carbonyl Reductase CpCR + Glucose Dehydrogenase GDH) | Glucose Dehydrogenase | 30 | 7.5 | 30 mM - 920 mM | 98.3 | >99.9 (for R-enantiomer) | [3][6] |
| Recombinant E. coli (FabG + GDH) | Glucose Dehydrogenase | - | - | up to 620 g/L | >99 | >99 (for S-enantiomer) | [7] |
Table 3: Carboxylesterase-Catalyzed Reactions of Ethyl Phenylacetate and Ethyl 2-Phenylpropionate
| Enzyme Source | Reaction Type | Solvent | Temp. (°C) | Substrate | Conversion/Yield | Reference |
| Aspergillus oryzae MIM (lyophilized mycelia) | Esterification | n-heptane | 50 | Phenylacetic acid | 56% (after 144h) | [8] |
| Rhizopus oryzae CBS 11207 (lyophilized mycelia) | Esterification | n-heptane | 50 | Phenylacetic acid | 37% (after 144h) | [8] |
| Aspergillus oryzae MIM (lyophilized mycelia) | Hydrolysis | Phosphate buffer | 50 | Ethyl 2-phenylpropionate | - | [8] |
| Rhizopus oryzae CBS 11207 (lyophilized mycelia) | Hydrolysis | Phosphate buffer | 50 | Ethyl 2-phenylpropionate | - | [8] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-Ethyl 2-hydroxy-4-phenylbutyrate via Hydrolysis
This protocol is a generalized procedure based on the enantioselective hydrolysis of the racemic ester.
Materials:
-
Racemic (R,S)-ethyl 2-hydroxy-4-phenylbutyrate
-
Immobilized lipase (e.g., from Thermomyces lanuginosus or Novozym 435)
-
Phosphate buffer (50 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Stirred tank reactor or shaker incubator
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (50 mM, pH 7.5) and the substrate, (R,S)-ethyl 2-hydroxy-4-phenylbutyrate (e.g., 10% w/w).
-
Add the immobilized lipase to the reaction mixture (e.g., 10% w/w catalyst loading).
-
Incubate the reaction at a controlled temperature (e.g., 27°C) with agitation (e.g., 200 rpm).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them using chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the produced acid.
-
Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the unreacted (R)-ethyl 2-hydroxy-4-phenylbutyrate.
-
The acid product can be isolated from the aqueous phase after acidification.
Protocol 2: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate using a Whole-Cell Biocatalyst
This protocol describes the asymmetric reduction of a prochiral ketone to a chiral alcohol using a recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.
Materials:
-
Recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase.
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Glucose (co-substrate)
-
Phosphate buffer (0.1 M, pH 7.0)
-
NADP+ (catalytic amount)
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
Cultivate the recombinant E. coli strain and induce protein expression. Harvest the cells by centrifugation and wash them with buffer.
-
Prepare the reaction mixture in a suitable reactor: 10 mL of 0.1 M phosphate buffer (pH 7.0), 10 mM OPBE, 0.1 g/mL wet cells, 50 g/L glucose, and 0.1 mM NADP+.
-
Incubate the reaction at 30°C for 24 hours with agitation.
-
Monitor the reaction progress by GC or HPLC analysis.
-
After the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant three times with ethyl acetate.
-
Dry the combined organic extracts with anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product, (R)-2-hydroxy-4-phenylbutyrate ethyl ester.
-
Purify the product by column chromatography if necessary.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for lipase-catalyzed kinetic resolution.
Caption: Workflow for whole-cell asymmetric reduction.
References
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst | Scientific.Net [scientific.net]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-phenylbutyrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-phenylbutyrate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of 2-phenylbutyric acid with ethanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] This method is favored for its use of readily available and inexpensive starting materials. The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[4][5]
Q2: How can I shift the reaction equilibrium to favor the formation of this compound and increase the yield?
A2: To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to the product side.[1][6] According to Le Chatelier's principle, this can be achieved by:
-
Using an excess of one reactant: Typically, a large excess of ethanol is used as it can also serve as the reaction solvent.[1][4][7] Using a 10-fold excess of alcohol can significantly increase the ester yield.[4]
-
Removing water as it is formed: Water is a byproduct of the esterification reaction, and its presence can drive the reverse reaction (hydrolysis) of the ester.[1][8] Water can be removed by using a Dean-Stark apparatus, adding a drying agent like molecular sieves, or performing the reaction in a solvent that forms an azeotrope with water, such as toluene.[1][7]
Q3: What are the potential side reactions that can decrease the yield of this compound?
A3: Besides the reverse hydrolysis reaction, other side reactions can occur, particularly at high temperatures with a strong acid catalyst.[1] The alcohol (ethanol) can undergo dehydration to form diethyl ether. While less common for this specific synthesis, electrophilic aromatic substitution on the phenyl ring is a theoretical possibility under harsh acidic conditions.
Q4: Are there alternative methods to Fischer esterification for the synthesis of this compound?
A4: Yes, alternative methods exist, which can be particularly useful for sensitive substrates or when specific stereochemistry is required. These include:
-
Biocatalytic synthesis: This involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using enzymes or microorganisms to produce specific enantiomers of ethyl 2-hydroxy-4-phenylbutyrate, a related compound.[9][10][11]
-
Reaction of an acid chloride with an alcohol: 2-phenylbutyryl chloride can be reacted with ethanol. This reaction is generally faster and not reversible but requires the prior synthesis of the acid chloride, which is often done using reagents like thionyl chloride (SOCl₂).
-
Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[12] It is a milder method suitable for acid-sensitive compounds.[12]
Troubleshooting Guide for Low Yield
Issue 1: Low conversion of 2-phenylbutyric acid to this compound.
| Possible Cause | Troubleshooting Steps & Solutions |
| Equilibrium Limitation | The reaction has reached equilibrium with significant amounts of starting material remaining.[1] Solution: Increase the molar ratio of ethanol to 2-phenylbutyric acid (e.g., from 3:1 to 10:1 or higher).[4] Alternatively, implement in-situ water removal using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1] |
| Insufficient Catalyst Activity | The acid catalyst may be old, hydrated, or used in an insufficient amount.[1] Solution: Use a fresh, anhydrous acid catalyst. For sulfuric acid, a typical catalytic amount is 1-2% of the mass of the carboxylic acid.[1] For p-toluenesulfonic acid, a slightly higher loading may be necessary. |
| Low Reaction Temperature | The reaction rate is too slow to reach a high conversion in a reasonable timeframe.[1] Solution: Ensure the reaction mixture is heated to a gentle reflux. The temperature should be maintained at the boiling point of the alcohol (ethanol) or the solvent used.[7] |
| Presence of Water in Reactants | Using "wet" ethanol or 2-phenylbutyric acid introduces water, which inhibits the forward reaction.[1] Solution: Use anhydrous ethanol and ensure the 2-phenylbutyric acid is dry. If necessary, dry the ethanol over molecular sieves prior to use. |
Issue 2: Product loss during workup and purification.
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Extraction | The this compound is not fully extracted from the aqueous layer during the workup. Solution: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic layers to maximize product recovery. |
| Emulsion Formation | A stable emulsion has formed during the aqueous workup, making separation of the organic and aqueous layers difficult.[1] Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for better separation. |
| Hydrolysis During Workup | Residual acid in the organic layer can cause hydrolysis of the ester back to the carboxylic acid, especially in the presence of water. Solution: Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. Follow this with a wash with brine to remove residual bicarbonate and water. |
| Loss During Solvent Removal | The product is volatile and may be lost during the removal of the extraction solvent using a rotary evaporator. Solution: Carefully monitor the temperature and pressure during solvent evaporation. Avoid excessive heat or high vacuum. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Phenylbutyric Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
2-Phenylbutyric acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-phenylbutyric acid and a 5 to 10-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the 2-phenylbutyric acid) to the mixture.[1]
-
Heating: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal (Optional): If a large excess of ethanol was used, remove most of it using a rotary evaporator.[1]
-
Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst) - repeat until no more gas evolves.
-
Saturated brine solution.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification of 2-Phenylbutyric Acid
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (Ethanol:Acid) | 5:1 to 10:1 | Shifts equilibrium towards product formation.[4] |
| Catalyst (H₂SO₄) | 1-2% by mass of carboxylic acid | Provides sufficient catalysis without excessive side reactions.[1] |
| Temperature | Reflux (approx. 78 °C for ethanol) | Ensures a reasonable reaction rate.[7] |
| Reaction Time | 2-4 hours | Typically sufficient to approach equilibrium. Monitor by TLC.[1] |
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: General Experimental Workflow.
Caption: Troubleshooting Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. quora.com [quora.com]
- 7. One moment, please... [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 10. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Ethyl 2-phenylbutyrate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-phenylbutyrate.
Troubleshooting Guide
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing in the HPLC analysis of this compound, a neutral compound with polar functional groups (ester and keto groups), can arise from several factors, broadly categorized as chemical interactions with the stationary phase and physical issues within the HPLC system. A systematic approach is crucial for effective troubleshooting.
Chemical Interactions with the Stationary Phase
While this compound is a neutral molecule and less susceptible to the strong ionic interactions that cause severe tailing in basic compounds, secondary interactions with the stationary phase can still occur.[1]
-
Interaction with Residual Silanol Groups: Silica-based reversed-phase columns (e.g., C18, C8) can have residual silanol groups (Si-OH) on the surface that are not fully end-capped.[2] The polar ester and keto groups of this compound can form hydrogen bonds with these acidic silanols, leading to a secondary retention mechanism that results in peak tailing.[3]
-
Solution:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible silanol groups.[3][4] Consider using a column specifically designated as "base-deactivated" or intended for polar analytes.
-
Optimize the Mobile Phase:
-
Organic Modifier: The choice of organic modifier can influence interactions. Methanol is a more polar and protic solvent than acetonitrile and can more effectively compete with the analyte for hydrogen bonding sites on the stationary phase, potentially reducing tailing.[3]
-
Mobile Phase Additives: While less common for neutral compounds, a very small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) in the mobile phase can sometimes help to suppress the minimal ionization of silanol groups and improve peak shape.
-
-
-
Physical and System-Related Issues
Peak tailing affecting all peaks in the chromatogram often points to a physical problem within the HPLC system.[5]
-
Column Void or Degradation: A void at the head of the column or degradation of the packed bed can cause peak distortion.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.
-
Blocked Frit or Contamination: A partially blocked column inlet frit or contamination of the column can distort the sample flow path.[6]
-
Solution:
-
Column Maintenance: Regularly inspect and maintain your column. If a void is suspected, it may need to be repacked or the column replaced.[4] A guard column can help protect the analytical column from contaminants.[6][7]
-
System Optimization: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent.
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the analysis of this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Illustrative Data: Effect of HPLC Parameters on Peak Shape
The following table summarizes hypothetical data illustrating the impact of different troubleshooting steps on the peak symmetry of this compound. The USP Tailing Factor (Tf) is used to quantify peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 suggest significant tailing.[2][3]
| Condition | Column Type | Mobile Phase | Temperature (°C) | USP Tailing Factor (Tf) | Observations |
| Initial | Standard C18 | 60:40 Acetonitrile:Water | 30 | 1.8 | Significant peak tailing observed. |
| Step 1 | Standard C18 | 60:40 Methanol :Water | 30 | 1.5 | Improvement in peak symmetry. |
| Step 2 | End-Capped C18 | 60:40 Acetonitrile:Water | 30 | 1.3 | Significant improvement with a better column. |
| Step 3 | End-Capped C18 | 60:40 Acetonitrile:Water | 40 | 1.1 | Further improvement in symmetry at a higher temperature.[8] |
| Optimized | End-Capped C18 | 60:40 Methanol:Water | 40 | 1.0 | Symmetrical peak achieved. |
Experimental Protocols
Protocol 1: Diagnosing Extra-Column Volume
This protocol helps determine if the HPLC system's plumbing is contributing to peak tailing.[5]
-
Establish a Baseline:
-
Prepare a standard solution of this compound.
-
Run the analysis using your current method and record the chromatogram.
-
Calculate the USP Tailing Factor for the this compound peak.
-
-
Remove the Column:
-
Carefully disconnect the analytical column from the injector and the detector.
-
Connect the injector directly to the detector using a zero-dead-volume union.
-
-
Inject a Test Compound:
-
Inject a small volume of a UV-active, non-retained compound (e.g., a dilute solution of acetone or caffeine).
-
Record the resulting peak.
-
-
Analyze the Peak:
-
In the absence of a column, the peak should be very sharp and symmetrical (Tf ≈ 1.0).
-
If the peak from the union is broad or tailing, it indicates a significant contribution from extra-column volume in your system (e.g., injector, tubing, detector flow cell).
-
Protocol 2: Column Flushing to Remove Contaminants
This protocol is for cleaning a column that may have accumulated contaminants causing peak distortion.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector flow cell.
-
Reverse the Column: Reverse the direction of flow through the column (if permitted by the manufacturer).
-
Flush with a Series of Solvents:
-
Step 1 (Aqueous Wash): Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Step 2 (Intermediate Polarity Wash): Flush with 20 column volumes of isopropanol.
-
Step 3 (Non-Polar Wash): Flush with 20 column volumes of hexane or another suitable non-polar solvent to remove strongly retained non-polar contaminants.
-
Step 4 (Return to Intermediate Polarity): Flush again with 20 column volumes of isopropanol.
-
Step 5 (Return to Mobile Phase Organic): Flush with 20 column volumes of the organic solvent used in your mobile phase (e.g., acetonitrile or methanol).
-
-
Re-equilibrate:
-
Return the column to its normal flow direction.
-
Reconnect the column to the detector.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
-
-
Test Performance: Inject your this compound standard to assess if peak shape has improved.
Frequently Asked Questions (FAQs)
Q1: Why is my neutral compound, this compound, tailing on a reversed-phase column?
A1: Even neutral compounds can exhibit peak tailing due to secondary interactions, primarily hydrogen bonding, with residual acidic silanol groups on the silica-based stationary phase.[3] The polar ester and keto functional groups in this compound can interact with these active sites, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak. Other causes can include physical issues like column voids or extra-column volume.[5]
Q2: Will changing the pH of my mobile phase help reduce tailing for this compound?
A2: Since this compound is a neutral compound with a high predicted pKa, it will remain un-ionized over the typical pH range of reversed-phase HPLC (pH 2-8). Therefore, adjusting the mobile phase pH is unlikely to have a significant impact on its peak shape, unlike for acidic or basic analytes.[9] However, a low pH (e.g., around 3) can help to suppress any minimal ionization of the silanol groups on the stationary phase, which may offer a slight improvement in peak symmetry.[4]
Q3: What type of column is best for analyzing this compound to avoid peak tailing?
A3: A high-purity, modern reversed-phase column (e.g., C18 or C8) that is well end-capped is the best choice.[4] Look for columns marketed as "base-deactivated" or suitable for polar analytes, as these are manufactured to have minimal residual silanol activity.
Q4: Can column temperature affect the peak shape of this compound?
A4: Yes, increasing the column temperature can improve peak shape. Higher temperatures reduce the viscosity of the mobile phase, leading to more efficient mass transfer of the analyte between the mobile and stationary phases. This can result in sharper, more symmetrical peaks.[8][10] It is advisable to operate at a stable, controlled temperature for reproducible results.
Q5: How can I differentiate between chemical and physical causes of peak tailing?
A5: A simple diagnostic test is to inject a completely non-polar, neutral compound like toluene. Toluene has no functional groups that can interact with silanol groups. If the toluene peak also tails, the problem is likely physical (e.g., a column void, blocked frit, or extra-column dead volume).[5] If the toluene peak is symmetrical, but your this compound peak tails, the issue is more likely due to chemical interactions with the stationary phase.[5]
Chemical Interaction Diagram
The following diagram illustrates the hydrogen bonding interaction between the polar groups of this compound and a residual silanol group on the stationary phase, which can lead to peak tailing.
Caption: Hydrogen bonding between this compound and a residual silanol group.
References
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labcompare.com [labcompare.com]
- 5. benchchem.com [benchchem.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
Minimizing byproduct formation in Ethyl 2-phenylbutyrate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Ethyl 2-phenylbutyrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the alkylation of ethyl phenylacetate.
Q1: What are the most common byproducts in the synthesis of this compound via alkylation of ethyl phenylacetate?
A1: The most common byproducts are:
-
Diethyl 2,2-diphenylacetate: This is an over-alkylation product formed when the desired product, this compound, is deprotonated and reacts with another molecule of the ethylating agent.
-
2-Phenylbutyric acid: This results from the hydrolysis of the ester functionality of either the starting material or the product, which can be promoted by basic or acidic conditions, especially in the presence of water.
-
Unreacted Ethyl Phenylacetate: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Q2: My reaction is producing a significant amount of the over-alkylation byproduct, Diethyl 2,2-diphenylacetate. How can I minimize its formation?
A2: To minimize over-alkylation, consider the following strategies:
-
Control the stoichiometry: Use a strict 1:1 molar ratio of the enolate of ethyl phenylacetate to the ethylating agent (e.g., ethyl bromide or ethyl iodide). A large excess of the ethylating agent can drive the reaction towards di-alkylation.
-
Slow addition of the alkylating agent: Add the ethylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, favoring mono-alkylation.
-
Maintain a low reaction temperature: Lower temperatures (e.g., 0-10 °C) can help to control the reaction rate and improve selectivity for mono-alkylation.
-
Choice of base: A moderately strong base is sufficient to deprotonate ethyl phenylacetate. Using an excessively strong base or a high concentration of the base can increase the concentration of the enolate of the mono-alkylated product, leading to further reaction.
Q3: I am observing a significant amount of 2-Phenylbutyric acid in my product. What causes this and how can I prevent it?
A3: The formation of 2-Phenylbutyric acid is due to the hydrolysis of the ethyl ester. To prevent this:
-
Ensure anhydrous conditions: Water is the primary culprit for hydrolysis. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
Control the base concentration: While a base is necessary to generate the enolate for alkylation, a high concentration of a strong base, particularly in the presence of any water, can promote saponification (base-catalyzed hydrolysis) of the ester. Use the minimum effective concentration of the base.
-
Work-up procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions. If an aqueous work-up is necessary, use cooled solutions and perform the extractions quickly.
Q4: The conversion of my starting material, ethyl phenylacetate, is low. How can I improve the yield of this compound?
A4: Low conversion can be addressed by:
-
Optimizing the base: Ensure that the base used is strong enough to completely deprotonate the ethyl phenylacetate. Sodium ethoxide or sodium amide are commonly used. For Phase Transfer Catalysis (PTC), a concentrated solution of sodium hydroxide is effective.
-
Reaction time and temperature: While low temperatures are good for selectivity, the reaction may be slow. It is important to monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but this should be balanced against the risk of increased byproduct formation.
-
Efficient stirring: In a multiphase system like PTC, vigorous stirring is crucial to maximize the interfacial area and facilitate the reaction between the reactants.
Quantitative Data on Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of major byproducts. The values presented are illustrative and may vary depending on the specific experimental setup.
| Parameter | Condition | This compound Yield | Diethyl 2,2-diphenylacetate Formation | 2-Phenylbutyric Acid Formation |
| Temperature | Low (0-10 °C) | Moderate to High | Low | Low |
| Moderate (25-40 °C) | High | Moderate | Low to Moderate | |
| High (>50 °C) | Moderate to Low | High | Moderate to High | |
| Base Concentration | Low | Low (incomplete reaction) | Low | Low |
| Moderate | High | Low to Moderate | Low | |
| High | Moderate to High | High | High (with water) | |
| Ethylating Agent Molar Ratio | < 1:1 | Low | Very Low | Low |
| (to Ethyl Phenylacetate) | 1:1 to 1.1:1 | High | Low | Low |
| > 1.2:1 | Moderate to High | High | Low | |
| Water Content | Anhydrous | High | Low | Very Low |
| Trace amounts | Moderate to High | Low | Moderate | |
| Significant amounts | Low | Low | High |
Detailed Experimental Protocol: Synthesis of this compound using Phase Transfer Catalysis
This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.
Materials:
-
Ethyl phenylacetate
-
Ethyl bromide
-
50% (w/w) aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB) or another suitable phase transfer catalyst
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis, including a three-necked round-bottom flask, a mechanical stirrer, a dropping funnel, and a condenser.
Procedure:
-
Reaction Setup:
-
Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Ensure all glassware is thoroughly dried before use.
-
-
Charging the Reactor:
-
To the flask, add ethyl phenylacetate (e.g., 0.1 mol), toluene (100 mL), and the phase transfer catalyst (e.g., TBAB, 2-5 mol%).
-
Begin vigorous stirring to ensure good mixing of the organic phase.
-
-
Addition of Base:
-
Slowly add 50% aqueous sodium hydroxide solution (e.g., 50 mL) to the reaction mixture from the dropping funnel over 15-20 minutes. The mixture should be stirred vigorously.
-
-
Addition of Ethylating Agent:
-
Cool the reaction mixture to 5-10 °C using an ice bath.
-
Slowly add ethyl bromide (e.g., 0.11 mol, 1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature between 5-10 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the mixture at 10-15 °C.
-
Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Carefully transfer the organic layer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound. Collect the fraction boiling at the correct temperature and pressure.
-
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction pathway to this compound and the formation of key byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Troubleshooting Ethyl 2-phenylbutyrate solubility problems in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl 2-phenylbutyrate in aqueous media.
Introduction to this compound Solubility
This compound is an ester with limited aqueous solubility due to its hydrophobic nature.[1] Its physicochemical properties, particularly its high LogP value, indicate a preference for nonpolar environments over aqueous media, leading to common issues such as precipitation and difficulty in achieving desired experimental concentrations.[1] This guide offers systematic approaches to diagnose and solve these solubility problems.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Reference |
| Molecular Formula | C12H16O2 | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Colorless slightly oily liquid | [2] |
| Boiling Point | 251.4 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| LogP | 3.38 | [1] |
| Water Solubility | Insoluble | [2][3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my this compound not dissolving directly in my aqueous buffer?
Answer: this compound is considered insoluble in water.[2][3][4] Its molecular structure contains a phenyl group and an ethyl ester group, both of which are hydrophobic, giving the molecule a high LogP value of 3.38.[1] This high lipophilicity means it strongly prefers non-aqueous, lipid-like environments and will not readily dissolve in water-based buffers without assistance. Direct addition to aqueous media will typically result in the compound floating on the surface or forming an immiscible layer.
Question 2: My compound dissolved in a stock solvent (e.g., DMSO, Ethanol) but precipitated when I added it to my cell culture media or buffer. What's happening and how can I fix it?
Answer: This is a common issue known as "crashing out." It occurs when a concentrated stock solution in a water-miscible organic solvent is diluted into an aqueous medium where the compound's solubility is much lower. The organic solvent disperses, leaving the hydrophobic compound exposed to the aqueous environment, causing it to precipitate.
Troubleshooting Workflow for Compound Precipitation
Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for compound precipitation in aqueous media.
Detailed Steps:
-
Reduce Final Concentration: The simplest solution is often to lower the target concentration. Determine the lowest effective concentration for your experiment and test if it remains soluble.
-
Optimize Co-solvent Percentage: The percentage of the organic stock solvent in the final aqueous solution acts as a co-solvent.[5] For many cell-based assays, the final concentration of solvents like DMSO should be kept low (<0.5%) to avoid toxicity. However, you may be able to slightly increase this percentage to improve solubility. Always run a vehicle control to test for solvent effects.
-
Improve Mixing Technique: Prevent localized high concentrations during dilution. Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent precipitation.
Question 3: Standard co-solvents are not sufficient or are toxic to my system. What advanced methods can I use to increase the aqueous solubility of this compound?
Answer: When high concentrations are needed or co-solvents are not viable, advanced formulation strategies can be employed. The two most common and effective methods are cyclodextrin inclusion complexes and nanoemulsions.[6][7]
Method 1: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate hydrophobic molecules like this compound, effectively shielding them from water and forming a water-soluble complex.[9][10]
| Cyclodextrin Type | Cavity Size (Å) | Key Features & Suitability |
| α-Cyclodextrin | 4.7 - 5.3 | Smallest cavity, may not be suitable for the phenylbutyl group. |
| β-Cyclodextrin | 6.0 - 6.5 | Intermediate size, often a good starting point for molecules with phenyl rings. Low aqueous solubility itself. |
| γ-Cyclodextrin | 7.5 - 8.3 | Largest cavity, may be too large for a stable 1:1 complex. |
| HP-β-CD | 6.0 - 6.5 | Hydroxypropyl β-Cyclodextrin. A chemically modified version with much higher aqueous solubility and lower toxicity than native β-CD, making it a preferred choice in pharmaceutical formulations.[11] |
| SBE-β-CD | 6.0 - 6.5 | Sulfobutylether β-Cyclodextrin. A modified β-CD with a charged group, providing very high water solubility for the complex.[10] |
This protocol uses the co-evaporation method, which often yields efficient complexation.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).
-
Dissolution:
-
Accurately weigh the required amount of this compound and dissolve it in a minimal amount of a volatile organic solvent (e.g., ethanol, methanol).
-
In a separate container, dissolve the corresponding molar amount of HP-β-CD in the same solvent. A small amount of water can be added to aid dissolution if necessary.
-
-
Mixing: Combine the two solutions and stir for 1-2 hours at room temperature to allow for complex formation in the solution state.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will leave a thin film or solid powder.
-
Drying: Further dry the resulting powder in a vacuum oven overnight to remove any residual solvent.
-
Reconstitution and Filtration: The resulting powder is the inclusion complex. It can be dissolved directly in your aqueous buffer. After dissolution, filter the solution through a 0.22 µm syringe filter to remove any non-complexed drug or aggregates.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like DSC, FTIR, or NMR spectroscopy.[9][11]
Method 2: Nanoemulsions
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant and co-surfactant.[12] this compound, being an oily liquid, can serve as the oil phase or be dissolved in a carrier oil to create a drug delivery system with high aqueous dispersibility.
This protocol uses the aqueous titration method to identify a stable nanoemulsion region.
-
Component Selection:
-
Oil Phase: this compound itself or a carrier oil (e.g., Capryol 90, oleic acid) in which the compound is highly soluble.
-
Surfactant: A non-ionic surfactant with low toxicity (e.g., Tween 80, Cremophor EL).[12]
-
Co-surfactant: A short-chain alcohol or glycol (e.g., Transcutol, Carbitol, PEG 400) to improve flexibility of the surfactant film.[13]
-
-
Constructing a Pseudo-ternary Phase Diagram:
-
Select a fixed weight ratio of surfactant to co-surfactant (Sₘᵢₓ), for example, 1:1, 2:1, and 3:1.
-
For each Sₘᵢₓ ratio, prepare mixtures of the oil phase and the Sₘᵢₓ at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil/Sₘᵢₓ mixture with the aqueous phase (your buffer) dropwise, with constant stirring.
-
Observe the mixture for clarity and flowability. Note the points where the mixture turns from turbid to clear/translucent, indicating nanoemulsion formation.
-
Plot these points on a ternary phase diagram to delineate the nanoemulsion region.[13]
-
-
Preparation of Final Formulation:
-
Select a ratio from within the identified nanoemulsion region of the phase diagram.
-
Prepare the formulation by first mixing the this compound (oil phase) with the chosen surfactant and co-surfactant.
-
Slowly add the aqueous phase to this mixture with continuous stirring until a clear, homogenous nanoemulsion is formed.
-
Caption: Decision tree for selecting an appropriate solubility enhancement method.
Question 4: When I add my this compound formulation to a solution containing proteins, the protein precipitates. How can I troubleshoot this?
Answer: Protein precipitation upon the addition of a small molecule can be caused by several factors: the compound itself, the co-solvent used for solubilization, or a localized pH shift.
Troubleshooting Workflow for Protein Precipitation
Caption: Workflow for troubleshooting protein precipitation.
Recommended Actions:
-
Vehicle Control: First, add the same amount of the vehicle (e.g., buffer with co-solvent but without the compound) to your protein solution. If precipitation occurs, the solvent is the problem.[14] You will need to find a more suitable solvent or switch to a non-solvent-based method like cyclodextrin complexes.
-
Add Stabilizing Excipients: If the compound itself seems to be causing the instability, consider adding stabilizers to your protein buffer before adding the compound.[15]
-
Glycerol (5-20% v/v): Increases viscosity and stabilizes protein structure.[15]
-
L-Arginine (50-500 mM): Can help prevent aggregation by interacting with hydrophobic patches on the protein surface.[15]
-
Non-ionic detergents (e.g., Tween-20 at 0.01-0.05%): Can help solubilize both the protein and the compound, preventing aggregation.[15]
-
-
Optimize Addition Method: Add the compound stock solution very slowly, perhaps using a syringe pump, to the protein solution while it is gently stirring in an ice bath. This minimizes local concentration gradients and allows the protein to adapt to the new component.
Question 5: How can I accurately measure the concentration of dissolved this compound in my final aqueous formulation?
Answer: Quantification is crucial to ensure you are working with the intended concentration and to assess the efficiency of your solubilization method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method.[16]
Experimental Protocol: Quantification by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.[16]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water. This must be optimized for good peak shape and retention time.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound in the mobile phase from 200-400 nm. The phenyl group should provide strong UV absorbance.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or acetonitrile.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Take an aliquot of your final aqueous formulation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved compound or aggregates.
-
Carefully take the supernatant and filter it through a 0.22 µm syringe filter. This step is critical to ensure only the truly dissolved fraction is measured.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
Quantification:
-
Inject the prepared standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample.
-
Determine the concentration in the sample by comparing its peak area to the calibration curve, remembering to account for the dilution factor.[17]
-
References
- 1. Ethyl 2-phenylbutanoate | CAS#:119-43-7 | Chemsrc [chemsrc.com]
- 2. Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (R)-2-hydroxy-4-phenylbutyrate | CAS#:90315-82-5 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. brieflands.com [brieflands.com]
- 8. oatext.com [oatext.com]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. scienceasia.org [scienceasia.org]
- 11. mdpi.com [mdpi.com]
- 12. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the enantioselectivity of Ethyl 2-phenylbutyrate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of enantioselectivity in the synthesis of ethyl 2-phenylbutyrate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of this compound?
The main strategies for the enantioselective synthesis of this compound and its precursor, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), include biocatalytic methods and asymmetric chemical synthesis.
-
Biocatalytic Asymmetric Reduction: This is a widely used method involving the reduction of the prochiral precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE).[1][2] This approach offers high conversion rates and mild reaction conditions.[2] Whole-cell systems (e.g., Candida krusei, Pichia angusta) or isolated enzymes like carbonyl reductases are employed.[1][3]
-
Enzymatic Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of ethyl 2-hydroxy-4-phenylbutyrate.[4][5] Lipases are the most common catalysts for this purpose, utilizing processes like hydrolysis or transesterification.[5]
-
Asymmetric Hydrogenation: This chemical method uses chiral metal catalysts (e.g., Rh-diphosphine, Pt/Al2O3-cinchona) to hydrogenate a prochiral precursor.[6][7]
-
Chiral Auxiliaries: A stereogenic group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.[8]
Caption: Overview of major synthetic routes to enantiopure this compound.
Troubleshooting Guides
Guide 1: Low Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
Q2: My enantiomeric excess (ee) is low when using lipase-catalyzed kinetic resolution. What factors should I investigate?
Low enantioselectivity in lipase-catalyzed reactions can be attributed to several factors, including the choice of enzyme, solvent, temperature, and acylating agent.[9]
References
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-氧代-4-苯基丁酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ethz.ch [ethz.ch]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubtexto.com [pubtexto.com]
Preventing decomposition of Ethyl 2-phenylbutyrate during GC analysis.
Welcome to our dedicated support center for the gas chromatography (GC) analysis of Ethyl 2-phenylbutyrate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent analyte decomposition and achieve accurate, reproducible results in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: I'm observing peak tailing and poor reproducibility when analyzing this compound. What are the likely causes and how can I fix this?
A: Peak tailing and poor reproducibility are common indicators of analyte degradation or active sites within your GC system. This compound, as an ester, can be susceptible to thermal degradation and interaction with active surfaces. The primary areas to investigate are the GC inlet, the column, and your sample preparation technique.
Troubleshooting Steps:
-
Inlet System Evaluation : The hot injector is a common site for the degradation of thermally labile compounds.[1]
-
Liner Activity : The glass liner in the inlet can have active silanol groups that interact with or catalytically degrade your analyte.[2] Replace your current liner with a new, ultra-inert (UI) deactivated liner .[3] These liners have a specially treated surface to minimize active sites.[3]
-
Injector Temperature : Excessively high injector temperatures can cause thermal decomposition.[4] Lower the injector temperature incrementally (e.g., in 10-20°C steps) to find the lowest temperature that allows for efficient volatilization without degradation. A good starting point is often just above the boiling point of your highest boiling analyte.[5]
-
Contamination : Residue from previous samples can create active sites.[6] Regularly clean the injector port and replace the septum and seals.
-
-
Column Health :
-
Column Bleed/Degradation : An old or damaged column can expose active sites. Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters from the inlet side of the column or replace it entirely.[6]
-
Proper Installation : Ensure the column is installed correctly in the inlet and detector to avoid dead volumes, which can cause peak broadening and tailing.[7]
-
-
Sample Preparation and Handling :
Q2: My results show a smaller than expected peak for this compound, and I see some unexpected smaller peaks. Could this be decomposition?
A: Yes, this is a classic sign of on-column or in-injector decomposition. The loss of your target analyte peak area, coupled with the appearance of new, smaller peaks, suggests that this compound is breaking down into other products during the analysis.[6] A likely degradation pathway for esters at high temperatures is elimination, though hydrolysis could also occur if water is present in the carrier gas or sample.
To address this, a systematic optimization of your GC method is required, focusing on minimizing thermal stress on the analyte.
Recommended GC Parameter Optimization
| Parameter | Standard Condition (Potential for Degradation) | Recommended Optimized Condition for Labile Esters | Rationale |
| Injection Technique | Hot Split/Splitless | Cool On-Column or Programmed Temperature Vaporization (PTV) | Minimizes initial thermal stress by introducing the sample into a cool inlet, which is then ramped in temperature.[8][10] |
| Inlet Temperature | 250°C - 300°C | 180°C - 220°C (or lower, empirically determined) | Reduces the risk of thermal decomposition in the inlet.[11] The temperature should be high enough for vaporization but not so high as to cause degradation.[4] |
| Inlet Liner | Standard Borosilicate Glass | Ultra Inert (UI) Liner with Glass Wool Removed or UI Frit Liner | UI liners have fewer active sites that can catalyze degradation.[2][3] Glass wool can also be a source of activity. |
| Column Phase | Polar (e.g., WAX) | Non-polar or Intermediate Polarity (e.g., 5% Phenyl Polysiloxane) | A less polar phase is often less reactive and can have higher thermal stability.[12][13] |
| Column Dimensions | 30m x 0.32mm x 0.50µm | 15-30m x 0.25mm x 0.25µm | A shorter column and thinner film reduce the time the analyte spends in the heated column, decreasing the opportunity for on-column degradation.[14][15] |
| Carrier Gas Flow | 1.0 mL/min | 1.5 - 2.0 mL/min (or higher) | A higher flow rate moves the analyte through the hot zones (inlet, column) more quickly, reducing residence time and potential for degradation.[16][17] |
| Oven Program | High Initial Temperature | Low Initial Temperature with a Faster Ramp | A lower starting temperature helps to focus the analytes at the head of the column, followed by a faster ramp to elute them before they have time to degrade.[18] |
Troubleshooting Workflow and Experimental Protocols
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting the decomposition of this compound.
Caption: A logical workflow for troubleshooting analyte decomposition in GC.
Experimental Protocol: Inlet Maintenance and Liner Replacement
This protocol outlines the essential steps for cleaning the GC inlet and replacing the liner to ensure an inert flow path.
-
Cooldown : Set the injector and oven temperatures to ambient and allow the instrument to cool down completely. Turn off the carrier gas flow at the instrument.
-
Disassembly :
-
Carefully remove the analytical column from the injector port.
-
Unscrew the retaining nut at the top of the injector.
-
Remove the septum and the liner from the injector port using clean forceps.
-
-
Cleaning :
-
Using appropriate solvents (e.g., methanol, followed by acetone, then hexane), clean the metal surfaces of the injector port with a lint-free swab.
-
Ensure the port is completely dry before reassembly.
-
-
Reassembly :
-
Wearing powder-free gloves, carefully place a new, Ultra-Inert (UI) deactivated liner into the injector.[3]
-
Place a new O-ring on top of the liner.
-
Install a new, pre-conditioned septum and tighten the retaining nut. Do not overtighten.
-
-
Leak Check and Conditioning :
-
Restore carrier gas flow and perform an electronic leak check on the injector fittings.
-
Re-install the column.
-
Heat the injector to your method temperature and allow it to condition for 15-30 minutes before running samples.
-
Potential Degradation Pathway
Esters, particularly those with activating groups like a phenyl ring, can undergo thermal elimination. The diagram below illustrates a plausible thermal degradation pathway for this compound.
Caption: Plausible thermal degradation pathway of this compound.
By systematically addressing these potential issues, from sample handling to the final GC parameters, you can successfully prevent the decomposition of this compound and ensure the integrity of your analytical results.
References
- 1. agilent.com [agilent.com]
- 2. silcotek.com [silcotek.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. stepbio.it [stepbio.it]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 12. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 13. fishersci.ca [fishersci.ca]
- 14. gcms.cz [gcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Purification strategies for high-purity Ethyl 2-phenylbutyrate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of high-purity Ethyl 2-phenylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound and what are their sources?
A1: Common impurities in crude this compound often originate from the synthesis process. Depending on the synthetic route, these can include unreacted starting materials, byproducts, and isomers. For instance, in a Grignard reaction-based synthesis, byproducts such as 1,6-diphenylhexane-1,6-dione and 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester may be present.[1] Another potential byproduct is phenylacetylcarbinol.[2][3][4] Isomeric impurities like ethyl 3-oxo-4-phenylbutanoate can also be formed.[2]
Q2: What is the recommended first step in purifying crude this compound after synthesis?
A2: A common initial purification step involves a workup procedure that includes washing the crude product. This typically involves washing with a sodium bicarbonate solution to neutralize any acidic components, followed by a wash with saturated brine.[1][5] The organic layer is then dried over an anhydrous salt like sodium sulfate before the solvent is removed under reduced pressure.[5][6]
Q3: When should I use distillation versus column chromatography for purification?
A3: The choice between distillation and column chromatography depends on the nature of the impurities.
-
High-vacuum distillation is effective for removing impurities with significantly different boiling points from this compound.[1] It is often challenging to use this method to completely remove byproducts with similar volatilities.[1]
-
Column chromatography is preferred for separating impurities with similar boiling points but different polarities, such as isomers and certain byproducts.[6][7]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively determined using chromatographic techniques. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this purpose.[3][4][6] High-Performance Liquid Chromatography (HPLC) is another suitable method for purity analysis and can be adapted for preparative separation to isolate impurities.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low purity after distillation (<97%) | Impurities have boiling points close to that of this compound.[1] | - Increase the efficiency of the distillation column (e.g., use a longer column or one with a higher number of theoretical plates).- Follow up with column chromatography to remove closely boiling impurities.[6][7] |
| Co-elution of impurities during column chromatography | The solvent system (mobile phase) does not provide adequate separation. | - Optimize the solvent system by varying the ratio of polar to non-polar solvents. A common system is ethyl acetate/petroleum ether.[6]- Consider using a different stationary phase (e.g., a different type of silica gel). |
| Product degradation during purification | This compound may be sensitive to high temperatures during distillation. | - Use high-vacuum distillation to lower the boiling point.[1][7]- Ensure the heating mantle temperature is not excessively high. |
| Inaccurate purity assessment by GC | The compound may decompose at high injector temperatures.[3][4] | - Optimize the GC injector temperature to prevent thermal decomposition.- Consider derivatization (e.g., methoxime derivatization) to prevent decomposition and improve analysis.[3][4] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Boiling Point | 135-141 °C at 3 mmHg | [9] |
| 131-133 °C at 2 mmHg | [7] | |
| 132 °C at 2 mmHg | [10] | |
| Density | 1.091 g/mL at 25 °C | [7][10] |
| Refractive Index | n20/D 1.504 | [10] |
Table 2: Example Purification Parameters
| Purification Method | Parameters | Achieved Purity | Reference(s) |
| High Vacuum Distillation | N/A | >97% | [1] |
| Column Chromatography | Stationary Phase: Silica gel (200-300 mesh)Mobile Phase: Ethyl acetate/Petroleum ether (1:6) | ~99% | [6] |
Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.
-
Sample Loading: Charge the distillation flask with the crude this compound.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 131-133 °C at 2 mmHg).[7]
-
Analysis: Analyze the collected fraction for purity using GC or HPLC.[3][4][8]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column (200-300 mesh) using a slurry of silica gel in the initial mobile phase (e.g., petroleum ether).[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). An isocratic elution with a pre-determined solvent mixture like ethyl acetate/petroleum ether (1:6) can also be used.[6]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the final product using GC or HPLC.[3][4][8]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between synthesis method and potential impurities.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl 3-oxo-2-phenylbutanoate|CAS 5413-05-8 [benchchem.com]
- 3. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 7. nbinno.com [nbinno.com]
- 8. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-オキソ-4-フェニル酪酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
Overcoming challenges in the crystallization of Ethyl 2-phenylbutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Ethyl 2-phenylbutyrate.
Troubleshooting Guides
Issue 1: Oiling Out or Liquid-Liquid Phase Separation (LLPS)
Q: My this compound is separating as an oil instead of forming crystals. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS), where the compound separates from the solution as a supersaturated liquid phase instead of a solid crystalline phase.[1][2][3] This is a common issue, particularly with compounds that have low melting points or when high supersaturation is generated too quickly.[1][3] The oil phase can hinder crystal nucleation and growth, and may trap impurities.[2][4]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Adjust Solvent System:
-
Solvent Selection: The choice of solvent is critical. A solvent system where the solubility of this compound is moderately high at elevated temperatures and significantly lower at room temperature is ideal.[5]
-
Solvent Polarity: Drastic changes in the polarity of the solvent system can induce oiling out.[4] Consider using a co-solvent to modify the polarity more gradually.
-
-
Implement Seeding:
-
Introduce seed crystals into the solution within the metastable zone width (MSZW).[2] Seeding provides a template for crystal growth and can help bypass the nucleation barrier that often leads to oiling out.
-
-
Control Temperature:
-
Maintain the crystallization temperature above the melting point of the potential oil phase.
-
-
Increase Agitation:
-
Proper mixing can prevent localized high supersaturation, which can be a cause of oiling out.[2]
-
Issue 2: No Crystals are Forming
Q: I have prepared a supersaturated solution of this compound, but no crystals are forming. What should I do?
A: The lack of crystal formation is typically due to either insufficient supersaturation or a high nucleation barrier.
Troubleshooting Steps:
-
Increase Supersaturation:
-
Concentration: Increase the initial concentration of the solute, ensuring it remains fully dissolved at the higher temperature.
-
Cooling: Lower the final temperature of the solution.
-
Anti-solvent: Increase the amount of anti-solvent added.
-
-
Induce Nucleation:
-
Seeding: Add a small amount of previously obtained this compound crystals (seed crystals).
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.
-
Sonication: Brief sonication can sometimes induce nucleation.
-
-
Solvent Evaporation:
Issue 3: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)
Q: The crystals of this compound I've obtained are very small, needle-like, or clumped together. How can I improve the crystal habit and size?
A: Crystal size and morphology are influenced by the rates of nucleation and growth. Rapid nucleation often leads to many small crystals, while slow, controlled growth favors larger, more well-defined crystals.
Troubleshooting Steps:
-
Optimize Cooling/Anti-solvent Addition Rate: A slower rate of generating supersaturation will favor crystal growth over nucleation, leading to larger crystals.[5]
-
Solvent Selection: The solvent can significantly influence crystal habit.[6] Experiment with different solvents or solvent mixtures. Protic solvents may favor different crystal habits compared to aprotic solvents.[6]
-
Control Agitation: While agitation is important for homogeneity, excessive or insufficient agitation can affect crystal size and lead to attrition or agglomeration.
-
Aging/Digestion: Holding the crystalline slurry at the final crystallization temperature for a period (aging or digestion) can allow for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, improving the overall particle size distribution.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures.[5] Given its structure (an ester with a phenyl group), a good starting point would be to test a range of solvents with varying polarities.[7]
Illustrative Solubility Data for this compound
| Solvent | Polarity Type | Solubility at 50°C (g/L) | Solubility at 5°C (g/L) |
|---|---|---|---|
| Ethanol | Protic | 250 | 30 |
| Isopropanol | Protic | 200 | 25 |
| Ethyl Acetate | Dipolar Aprotic | 300 | 45 |
| Heptane | Non-Polar | 80 | 5 |
| Toluene | Non-Polar | 150 | 15 |
| Acetone | Dipolar Aprotic | 350 | 60 |
Note: This data is illustrative and should be determined experimentally.
Q2: How do impurities affect the crystallization of this compound?
A2: Impurities can have several detrimental effects on crystallization.[8][9] They can:
-
Increase the solubility of the compound, leading to lower yields.[9]
-
Inhibit crystal growth by adsorbing onto the crystal surface.[9][10]
-
Alter the crystal habit or morphology.[9]
-
Promote the formation of metastable polymorphs.[9]
-
Get trapped within the crystal lattice, reducing the purity of the final product.[2]
It is crucial to use starting materials of the highest possible purity.
Q3: What is polymorphism and should I be concerned about it for this compound?
A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[11][12] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures.[11] This can lead to variations in physical properties such as solubility, melting point, and stability.[11] For pharmaceutical applications, controlling polymorphism is critical. It is advisable to characterize the solid form of this compound obtained under different crystallization conditions (e.g., different solvents, cooling rates) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for polymorphism.[13]
Q4: Can I use an anti-solvent crystallization for this compound?
A4: Yes, anti-solvent crystallization is a common and effective technique.[14][15] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the anti-solvent) in which it is sparingly soluble to induce precipitation.[16] Key parameters to control are the rate of anti-solvent addition, the temperature, and the agitation.[17]
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C) to form a clear, saturated solution.
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 10°C/hour).
-
Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (typically 5-10°C below the saturation temperature), add a small quantity of seed crystals.
-
Maturation: Hold the resulting slurry at the final, lower temperature (e.g., 5°C) for a period of 2-4 hours with gentle agitation to allow for complete crystallization.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Anti-solvent Crystallization
-
Dissolution: Dissolve the this compound in a "good" solvent (e.g., acetone) at room temperature.
-
Anti-solvent Addition: To the stirred solution, add a pre-determined volume of an anti-solvent (e.g., water or heptane) at a slow, controlled rate.
-
Seeding (Optional): Seed crystals can be added just before or during the initial phase of anti-solvent addition.
-
Maturation: After the anti-solvent addition is complete, stir the slurry for 1-2 hours.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using a mixture of the solvent and anti-solvent for washing if necessary.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. lutpub.lut.fi [lutpub.lut.fi]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Effects of impurities on crystal growth processes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. Polymorphism in Processes of Crystallization in Solution: A Practical Review | Semantic Scholar [semanticscholar.org]
- 14. ijcea.org [ijcea.org]
- 15. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. crystallizationsystems.com [crystallizationsystems.com]
Validation & Comparative
A Comparative Guide to Validating an Analytical Method for Ethyl 2-Phenylbutyrate in Accordance with ICH Q2(R1) Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated analytical method for the quantification of Ethyl 2-phenylbutyrate against a standard, non-validated method. The validation is conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4] Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in implementing robust analytical practices.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] The ICH Q2(R1) guideline provides a framework for validating analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2][4] This guide will focus on a Gas Chromatography (GC) method for the assay of this compound.
Comparative Overview of Analytical Methods
This guide compares two analytical methods for the quantification of this compound:
-
Validated GC-FID Method: A hypothetical, yet representative, Gas Chromatography method with Flame Ionization Detection (FID) that has been subjected to full validation according to ICH Q2(R1) guidelines.
-
Standard Method: A basic analytical method that has not undergone rigorous validation. This method is presented for comparative purposes to highlight the importance and benefits of a thorough validation process.
The following table summarizes the performance characteristics of both methods.
| Validation Parameter | Validated GC-FID Method | Standard Method | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from blank, placebo, or related substances. Peak purity > 0.99. | Potential interference from related substances not assessed. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | 0.9995 | 0.991 | Correlation coefficient should be close to 1. |
| Range (µg/mL) | 50 - 150 | 75 - 125 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[4] |
| Accuracy (% Recovery) | 99.5% - 100.8% | 95.2% - 104.5% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.5% | ≤ 2.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | ≤ 0.8% | ≤ 3.5% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc. |
| LOD (µg/mL) | 5 | Not Determined | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ (µg/mL) | 15 | Not Determined | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in flow rate, temperature, and injection volume. | Not Assessed | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols
Detailed methodologies for the key validation experiments performed on the Validated GC-FID Method are provided below.
Specificity
The specificity of the method was evaluated to ensure that the signal measured was solely from this compound and not from any other components in the sample matrix.
-
Protocol:
-
A solution of a placebo (matrix without the analyte) was prepared and injected into the GC system.
-
A solution of this compound standard was injected.
-
A solution containing this compound spiked with known related substances and potential impurities was prepared and injected.
-
The resulting chromatograms were compared to assess for any interfering peaks at the retention time of this compound. Peak purity was assessed using a mass spectrometer.
-
Linearity
Linearity was determined to demonstrate that the method's response is directly proportional to the concentration of the analyte.
-
Protocol:
-
A stock solution of this compound was prepared.
-
A series of at least five dilutions were prepared from the stock solution to cover the desired concentration range (e.g., 50, 75, 100, 125, and 150 µg/mL).[4]
-
Each concentration was injected in triplicate.
-
A calibration curve was generated by plotting the mean peak area against the concentration.
-
The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
-
Accuracy
Accuracy was determined by measuring the recovery of a known amount of analyte spiked into a placebo matrix.
-
Protocol:
-
A placebo solution was prepared.
-
The placebo was spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Each concentration level was prepared in triplicate and analyzed.
-
The percentage recovery was calculated using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol:
-
Six replicate samples were prepared at 100% of the test concentration.[4]
-
The samples were analyzed on the same day, by the same analyst, and on the same instrument.
-
The relative standard deviation (RSD%) of the results was calculated.
-
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol:
-
The repeatability assay was repeated on a different day, with a different analyst, and on a different instrument.
-
The RSD% was calculated for the combined results from both days to assess the variability.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Protocol:
-
A series of low-concentration solutions of this compound were prepared and injected.
-
The standard deviation of the y-intercepts of the regression lines (σ) and the slope of the calibration curve (S) were determined.
-
LOD and LOQ were calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Robustness
Robustness was assessed to evaluate the method's reliability when subjected to small, deliberate variations in method parameters.
-
Protocol:
-
The following method parameters were intentionally varied:
-
GC oven temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Injection volume (± 0.1 µL)
-
-
The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) was evaluated.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between its key components.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
References
A Comparative Guide to HPLC and GC-MS for the Analysis of Ethyl 2-phenylbutyrate
For researchers, scientists, and drug development professionals, the precise and accurate analysis of chemical compounds is paramount. Ethyl 2-phenylbutyrate, an ester with applications in fragrance and as a potential building block in pharmaceutical synthesis, requires robust analytical methods for its characterization and quantification. This guide provides an objective comparison of two of the most powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
This comparison is supported by experimental data extrapolated from the analysis of structurally similar compounds and general principles of each technique's applicability to ester analysis.
Quantitative Data Summary
The selection of an analytical technique is often guided by performance metrics. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of small organic molecules like this compound. The data presented is a representative summary based on the analysis of analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Not a limiting factor; suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. This compound is well-suited for this technique. |
| Sensitivity | Moderate to high, dependent on the detector used (e.g., UV, MS). | High, especially with selected ion monitoring (SIM), with Limits of Detection (LOD) often in the picogram to femtogram range. |
| Selectivity | Good, can be enhanced with specific columns and detectors. | Very high, due to the combination of chromatographic separation and mass spectrometric detection, providing structural information. |
| Resolution | High, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems. | Excellent, with capillary columns providing very high separation efficiency. |
| Analysis Time | Typically longer than GC, often in the range of 10-30 minutes. | Generally faster than HPLC, with run times often under 15 minutes. |
| Derivatization | Not typically required for this compound. | Not required for this volatile ester. |
| Instrumentation Cost | Generally lower initial cost for a standard HPLC-UV system compared to GC-MS. | Higher initial cost due to the mass spectrometer. |
| Solvent Consumption | Higher, uses significant volumes of organic solvents. | Lower, uses a carrier gas as the mobile phase. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on general principles for the analysis of aromatic esters and can be optimized for specific applications. Chiral separation of similar compounds is often performed using HPLC, indicating its suitability for this class of molecules.
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for nonpolar analytes.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be adjusted to achieve optimal separation and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm, where the phenyl group of the analyte exhibits strong absorbance.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of volatile esters found in essential oils and flavor compounds.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or hexane at a concentration of 1 mg/mL.
-
Create calibration standards by performing serial dilutions of the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS; 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection for trace analysis or split injection (e.g., 50:1 split ratio) for more concentrated samples.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound can be used to enhance sensitivity and selectivity.
Visualization of Analytical Workflows
To better illustrate the logical flow of each analytical technique, the following diagrams were created using the DOT language.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound, with the choice largely dependent on the specific analytical requirements.
GC-MS is generally the superior technique for the routine analysis of this compound , primarily due to the compound's volatile nature. This method offers high sensitivity, excellent selectivity for confident identification, and typically faster analysis times. The lower solvent consumption also makes it a more environmentally friendly and cost-effective option for high-throughput analysis.
HPLC is a viable alternative, particularly when dealing with complex sample matrices that may not be amenable to GC analysis or when analyzing this compound alongside non-volatile compounds. While a standard HPLC-UV setup may offer lower sensitivity than GC-MS, its versatility and lower initial instrumentation cost make it an attractive option in many laboratories. For applications requiring higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) would be the recommended approach.
Ultimately, the decision between HPLC and GC-MS should be made after careful consideration of factors such as the required level of sensitivity and selectivity, sample throughput, available instrumentation, and the overall goals of the analysis. For researchers and professionals in drug development, the high specificity of GC-MS for structural confirmation is a significant advantage, while the robustness and versatility of HPLC make it an indispensable tool for a wide range of analytical challenges.
References
A Comparative Guide to the Quantification of Ethyl 2-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Ethyl 2-phenylbutyrate, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). The following sections detail the experimental protocols, present comparative performance data, and offer insights into the strengths and limitations of each method to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Data Summary
The selection of a quantification method is often dictated by a combination of factors including sensitivity, accuracy, precision, and sample throughput. The following tables summarize the typical validation parameters for the analysis of ethyl esters, including compounds structurally similar to this compound, using GC-MS, HPLC-UV, and qNMR.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Validation Parameter | Typical Performance Data |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 - 10 ng/mL[1] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Characteristics
| Validation Parameter | Typical Performance Data |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[2] |
| Precision (%RSD) | < 5% |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Performance Characteristics
| Validation Parameter | Typical Performance Data |
| Linearity (r²) | > 0.999[3] |
| Limit of Detection (LOD) | ~0.02 mg/mL[4] |
| Limit of Quantification (LOQ) | ~0.07 mg/mL[4] |
| Accuracy (% Deviation) | < 2%[1] |
| Precision (%RSD) | < 1%[5] |
Experimental Protocols & Workflows
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for the quantification of this compound using GC-MS, HPLC-UV, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it a preferred method for trace-level analysis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., ethyl acetate, hexane) to a known concentration.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.
-
Add a suitable internal standard (e.g., deuterated this compound or a structurally similar compound with a distinct retention time) to both samples and standards to correct for injection volume variability.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is typically used.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Oven Temperature Program: An initial temperature of around 60-80°C, ramped up to 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for qualitative confirmation or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile and widely used technique for the quantification of non-volatile or thermally labile compounds. This compound, with its phenyl group, possesses a UV chromophore, making it suitable for HPLC-UV analysis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The elution can be isocratic or gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
UV Detector: Set to a wavelength where this compound exhibits maximum absorbance (e.g., around 210-220 nm).
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate and precise quantification.[7]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple single-pulse experiment is typically used.
-
Acquisition Parameters:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is crucial for accurate integration.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]
-
The 90° pulse width should be accurately calibrated.
-
-
-
Data Processing and Analysis:
-
Apply appropriate data processing steps, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
Method Comparison and Recommendations
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity | Signal intensity proportional to the number of nuclei |
| Sensitivity | Very High | High | Moderate |
| Selectivity | Very High | Good | High |
| Accuracy | Good | Very Good | Excellent (Primary Method) |
| Precision | Good | Very Good | Excellent |
| Sample Throughput | High | High | Moderate |
| Method Development | Moderately Complex | Moderately Complex | Simple[1] |
| Instrument Cost | High | Moderate | Very High |
| Key Advantage | Excellent for volatile impurities and trace analysis | Robust and widely available | No need for analyte-specific reference standards |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds | Requires a UV chromophore | Lower sensitivity compared to chromatographic methods |
Recommendations:
-
For high-throughput screening and routine quality control where high sensitivity is required, GC-MS and HPLC-UV are excellent choices. The choice between them will depend on the volatility of potential impurities and the sample matrix.
-
For the certification of reference materials or when the highest accuracy and precision are required, qNMR is the method of choice. Its nature as a primary ratio method eliminates the need for an identical reference standard for quantification, reducing a potential source of error.[9]
-
In a drug development setting, a combination of these techniques is often employed. For instance, HPLC-UV or GC-MS can be used for routine analysis and stability studies, while qNMR can be used to certify the primary reference standard.
This comparative guide provides a framework for the selection and implementation of analytical methods for the quantification of this compound. The optimal choice of technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the available instrumentation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. usp.org [usp.org]
Comparative efficacy of different catalysts for Ethyl 2-phenylbutyrate synthesis
A Comparative Guide to Catalysts for Ethyl 2-Phenylbutyrate Synthesis
The efficient synthesis of this compound, a valuable ester intermediate in the pharmaceutical and fragrance industries, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, presenting experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs. The catalysts are broadly categorized into biocatalysts and chemical catalysts, with a significant focus on enzymatic and whole-cell biocatalysis due to the growing demand for green and stereoselective synthesis.
Biocatalytic Synthesis
Biocatalysts, including enzymes and whole-cell systems, offer high selectivity, mild reaction conditions, and environmental compatibility.[1] The primary biocatalytic routes to chiral esters like ethyl 2-hydroxy-4-phenylbutyrate, a derivative of this compound, involve asymmetric reduction of a precursor or kinetic resolution.[1][2]
The following table summarizes the performance of different biocatalytic systems in the synthesis of ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE) from ethyl 2-oxo-4-phenylbutyrate (OPBE), a common precursor.
| Catalyst System | Catalyst Type | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee%) | Temp (°C) | Time (h) | Reference |
| Candida krusei SW2026 | Whole-cell | 2.5 g/L | 95.1 | 99.7 (R) | 30 | - | [1] |
| Candida krusei SW2026 (biphasic system) | Whole-cell | 20 g/L | 82.0 | 97.4 (R) | 30 | 16 | [1] |
| Engineered E. coli (CpCR-GDH fusion) | Whole-cell | 30 mM | 98.3 | 99.9 (R) | 30 | - | [3] |
| Engineered E. coli (CpCR-GDH fusion, fed-batch) | Whole-cell | 920 mM | ~99 | >99 (R) | 30 | - | [4] |
| Saccharomyces cerevisiae (in ionic liquid) | Whole-cell | - | - | 82.5 (R) | - | - | [5] |
| Carbonyl Reductase (KmCR) from E. coli | Enzyme | - | ~89 | - | - | - | |
| Lipase PS | Enzyme | - | - | >100 (E value) | - | - | [2] |
| Novozym 435 (CALB) | Immobilized Enzyme | - | - | 22 (E value, R-selective) | - | - | [2] |
| Lipase from Burkholderia cepacia (PS IM) | Immobilized Enzyme | - | ~50 | >200 (E value) | 50 | 3 | [6] |
Note: E value (enantiomeric ratio) is a measure of the enzyme's stereoselectivity. A higher E value indicates greater selectivity.
Chemical Catalysis
Conventional chemical synthesis often involves the esterification of 2-phenylbutyric acid with ethanol, typically using strong acid catalysts.[7] Another route is the hydrogenation of precursors using metal catalysts.
Strong soluble acids like sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid are commonly used for Fischer esterification.[7] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), offer advantages in terms of catalyst recovery and process simplification.[7][8][9]
For example, the synthesis of ethyl 2-oxo-4-phenylbutyrate can be achieved by refluxing 2-oxo-4-phenylbutyric acid in ethanol with concentrated sulfuric acid.[10] While direct comparative yield data for this compound synthesis using different acid catalysts is sparse in the provided results, studies on similar esterifications show that solid acid catalysts like Amberlyst-16 can achieve conversions greater than 98%.[7]
Enantioselective hydrogenation of precursors like ethyl 2-oxo-4-phenylbutyrate can be performed using homogeneous Rh-diphosphine complexes or heterogeneous catalysts like Pt/Al₂O₃ modified with cinchona alkaloids.[5][11] A cinchonidine-modified Pt/γ-Al₂O₃ catalyst achieved approximately 95% conversion and 68% ee for the synthesis of (R)-(+)-ethyl-2-hydroxy-4-phenylbutyrate.[5]
Experimental Protocols
General Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE)
This protocol is a generalized procedure based on the methodologies described for whole-cell biocatalysis.[1][4]
-
Catalyst Preparation:
-
Cultivate the microbial strain (e.g., Candida krusei or recombinant E. coli) in a suitable growth medium.
-
Harvest the cells by centrifugation and wash with a buffer (e.g., potassium phosphate buffer, pH 6.6-7.5).
-
The resulting wet cells are used as the whole-cell catalyst.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the buffer, a co-substrate for cofactor regeneration (e.g., glucose), and the whole-cell catalyst.[4]
-
Add the substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE), to the desired concentration. For high concentrations, a fed-batch strategy may be employed to mitigate substrate inhibition.[1][4]
-
The reaction can be conducted in an aqueous monophasic system or a biphasic system (e.g., water/dibutyl phthalate) to improve substrate availability and product recovery.[1]
-
-
Reaction Conditions:
-
Product Extraction and Analysis:
-
After the reaction, separate the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).[1][4]
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate it under vacuum.[1]
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess of the product (ethyl (R)-2-hydroxy-4-phenylbutyrate) by gas chromatography (GC).[1][4]
-
Acid-Catalyzed Esterification of 2-Oxo-4-phenylbutyric Acid
This protocol is based on a classical Fischer esterification method.[10]
-
Reaction Setup:
-
Combine 2-oxo-4-phenylbutyric acid, ethanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.
-
-
Reaction Conditions:
-
Reflux the mixture for several hours (e.g., 5 hours).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture by distilling off about half of the solvent.
-
Dilute the residue with water.
-
Separate the resulting oil and extract the aqueous layer with ethyl acetate.
-
Combine the oil and the organic extract, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the final product, ethyl 2-oxo-4-phenylbutyrate, by vacuum distillation.[10]
-
Visualizations
The following diagrams illustrate the general workflow for biocatalytic synthesis and the logical relationship in the catalytic conversion.
Caption: Experimental workflow for whole-cell biocatalytic synthesis.
References
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. ijirset.com [ijirset.com]
- 10. prepchem.com [prepchem.com]
- 11. Ethyl 2-oxo-4-phenylbutyrate 97 64920-29-2 [sigmaaldrich.com]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-Phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to Ethyl 2-phenylbutyrate, a key intermediate in the pharmaceutical industry. We will delve into both traditional chemical methods and modern biocatalytic approaches, presenting a side-by-side analysis of their performance based on experimental data. Detailed protocols for key methods are provided to facilitate replication and adaptation in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and biocatalysis. Chemical routes often involve multi-step processes, such as Grignard reactions, malonic ester synthesis, and catalytic hydrogenation. In contrast, biocatalytic methods typically employ enzymes or whole-cell systems to achieve high chemo-, regio-, and enantioselectivity in a single step, often under milder reaction conditions. The advantages of biocatalysis over chemical synthesis include the potential for higher enantioselectivity and the avoidance of harsh reagents and extreme temperatures.[1]
Comparative Data of Synthesis Pathways
The following tables summarize the key quantitative data for the primary synthesis routes to this compound and its precursors, allowing for a direct comparison of their efficiencies and operational parameters.
Table 1: Performance Comparison of Synthesis Routes to Ethyl 2-oxo-4-phenylbutyrate (a key precursor)
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | 2-Bromoethylbenzene, Diethyl oxalate | Magnesium, CuCN·LiCl | 0-5°C, 6 hours | 81.0%[2] | High yield, readily available starting materials. | Requires strictly anhydrous conditions, potential for side reactions.[3] |
| Esterification | 2-Oxo-4-phenylbutyric acid, Ethanol | Concentrated Sulfuric Acid | Reflux, 5 hours | ~87% (calculated from molar quantities)[4] | Simple procedure, high conversion. | Use of strong acid requires careful handling and neutralization. |
Table 2: Performance Comparison of Synthesis Routes to Ethyl (R)-2-hydroxy-4-phenylbutyrate (a chiral analogue)
| Synthesis Pathway | Starting Material | Biocatalyst | Reaction Conditions | Conversion/Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Asymmetric Bioreduction | Ethyl 2-oxo-4-phenylbutyrate | E. coli expressing Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | 30°C, pH 7.0, 24 hours | 98.3% conversion[5] | >99.9%[5] | High enantioselectivity, mild conditions, environmentally benign.[5][6] | Requires expertise in molecular biology and fermentation. |
| Asymmetric Hydrogenation | (E)-ethyl 2-oxo-4-arylbut-3-enoate | [NH2Me2]+[{RuCl[(S)-SunPhos]}2(μ-Cl3)] | Temperature sensitive | - | 94-96%[7] | High enantioselectivity. | Requires specialized catalyst and high-pressure equipment.[8] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Chemical Synthesis: Grignard Reaction for Ethyl 2-oxo-4-phenylbutyrate
This protocol is adapted from a patented procedure for the synthesis of Ethyl 2-oxo-4-phenylbutyrate.[2]
Materials:
-
2-Bromoethylbenzene
-
Magnesium turnings
-
Diethyl oxalate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous Copper(I) cyanide (CuCN)
-
Anhydrous Lithium chloride (LiCl)
-
10% Hydrochloric acid (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a dry, nitrogen-flushed round-bottom flask, combine magnesium turnings and anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromoethylbenzene in anhydrous THF to the magnesium suspension. Maintain the reaction under a nitrogen atmosphere.
-
Preparation of the Acylating Agent: In a separate dry, nitrogen-flushed flask, suspend anhydrous CuCN and anhydrous LiCl in anhydrous THF. Cool the mixture in an ice bath and slowly add diethyl oxalate.
-
Grignard Addition: Cool the acylating agent solution to -10°C to -5°C in a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the cooled solution, maintaining the internal temperature below -5°C. The reaction is typically stirred for 2 hours at this temperature.[2]
-
Work-up: Quench the reaction by slowly adding it to a cold 10% hydrochloric acid solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain Ethyl 2-oxo-4-phenylbutyrate. The reported yield for this method is 81.0%.[2]
Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate
This protocol is based on the use of a recombinant E. coli whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.[5]
Materials:
-
E. coli cells expressing the desired enzymes
-
Ethyl 2-oxo-4-phenylbutyrate (substrate)
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Incubator shaker
-
Centrifuge
-
Standard laboratory glassware
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium to induce the expression of the carbonyl reductase and glucose dehydrogenase. Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Bioreduction Reaction: In a reaction vessel, suspend the harvested E. coli cells in phosphate buffer (pH 7.0). Add glucose to the cell suspension. Add the substrate, Ethyl 2-oxo-4-phenylbutyrate, to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C with shaking for 24 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).
-
Product Extraction: After the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Analysis: Filter and concentrate the organic extract. Analyze the product for conversion and enantiomeric excess using chiral GC or HPLC. This method has been reported to achieve a conversion of 98.3% with an enantiomeric excess of >99.9%.[5]
Visualization of Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of a multi-step chemical synthesis and a biocatalytic process.
Conclusion
The choice of a synthetic route for this compound and its derivatives depends on several factors, including the desired stereochemistry, scale of production, and available resources. Chemical synthesis methods, such as the Grignard reaction, offer high yields for achiral precursors but may require harsh conditions and extensive purification. Biocatalytic approaches, particularly the asymmetric reduction of ketoesters, provide an excellent alternative for the synthesis of chiral products with high enantiomeric purity under mild and environmentally friendly conditions.[6] The implementation of cofactor regeneration systems further enhances the economic viability of biocatalytic processes for industrial applications.[5] This guide provides the foundational data and protocols to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101928219B - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of In Vitro Performance
Ethyl 2-phenylbutyrate, a derivative of the well-studied compound 4-phenylbutyric acid (4-PBA), is a subject of growing interest within the scientific community. Its potential therapeutic applications are believed to be linked to its activities as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, mechanisms shared with its parent compound. This guide provides a comparative analysis of the in vitro activity of this compound and its related analogs, supported by available experimental data.
Overview of Phenylbutyrate Analogs and Their Mechanisms of Action
Phenylbutyrate and its derivatives are primarily recognized for two key molecular functions:
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDAC enzymes, these compounds can alter gene expression, leading to the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation. This mechanism is a cornerstone of their investigation as anti-cancer agents.
-
Chemical Chaperone Activity: Phenylbutyrate analogs can also act as chemical chaperones, aiding in the proper folding of proteins and reducing endoplasmic reticulum (ER) stress. This activity is particularly relevant in the context of neurodegenerative diseases characterized by protein misfolding and aggregation.
This guide will delve into the available in vitro data to compare the efficacy of this compound and its analogs in these key areas.
Comparative In Vitro Activity Data
While direct comparative studies focusing on a wide range of this compound analogs are limited, the following tables summarize the available quantitative data from various in vitro studies on related compounds.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | Cell Line | IC50 | Reference |
| 4-Phenylbutyric Acid (PBA) | LN-229 (Glioblastoma) | 1.21 mmol/L | [1][2] |
| 4-Phenylbutyric Acid (PBA) | LN-18 (Glioblastoma) | 1.92 mmol/L | [1][2] |
| (±)-MRJF4 (Phenylbutyrate ester of haloperidol metabolite II) | - | HDAC inhibition reported, but IC50 not specified | [3][4] |
Note: Data for this compound is not currently available in the reviewed literature.
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 | Reference |
| Sodium Phenylbutyrate (NaPB) | A549 (Non-small-cell lung cancer) | 10 mM | [5] |
| Sodium Phenylbutyrate (NaPB) | Calu1 (Non-small-cell lung cancer) | 8.53 mM | [5] |
| Sodium Phenylbutyrate (NaPB) | H1650 (Non-small-cell lung cancer) | 4.53 mM | [5] |
| (±)-MRJF4 (Phenylbutyrate ester of haloperidol metabolite II) | LNCaP (Prostate cancer) | 11 µM | [3][4] |
| (±)-MRJF4 (Phenylbutyrate ester of haloperidol metabolite II) | PC3 (Prostate cancer) | 13 µM | [3][4] |
| Phenylbutyrate (PB) | Prostate Cancer Cell Lines | 1.5-2.5 times more potent than Phenylacetate (PA) | [6] |
Note: Data for this compound is not currently available in the reviewed literature.
Table 3: In Vitro Antimicrobial Activity
| Compound | Microorganism | Activity | Reference |
| 2-Phenylbutyrate (2-PB) | Helicobacter pylori | Specific inhibitory activity | [7] |
| 3-Phenylbutyrate (3-PB) | Helicobacter pylori | Specific inhibitory activity | [7] |
| 4-Phenylbutyrate (4-PB) | Helicobacter pylori | Specific inhibitory activity | [7] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key in vitro assays are provided below.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDACs.
Principle: A fluorogenic HDAC substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.
Protocol:
-
Preparation of Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.
-
Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add the Developer solution, which also contains an HDAC inhibitor like Trichostatin A to stop the reaction, to each well.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[1]
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Endoplasmic Reticulum (ER) Stress Assay
ER stress can be assessed by measuring the expression of key marker proteins involved in the unfolded protein response (UPR).
Principle: The accumulation of unfolded proteins in the ER triggers the UPR, leading to the upregulation of specific proteins such as GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein). The levels of these proteins can be quantified by Western blotting or other immunoassays.
Protocol (Western Blotting):
-
Cell Lysis: Treat cells with the test compound and a known ER stress inducer (e.g., tunicamycin) as a positive control. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for ER stress markers (e.g., anti-GRP78, anti-CHOP).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the ER stress markers.[10][11][12]
Conclusion and Future Directions
The available in vitro data suggest that phenylbutyrate and its derivatives possess significant biological activities, primarily as HDAC inhibitors and chemical chaperones. While data for 4-PBA and some of its more complex esters are available, there is a notable gap in the literature regarding the specific in vitro activity of this compound and a systematic comparison with its closely related analogs.
Future research should focus on the synthesis and direct comparative evaluation of a series of 2-phenylbutyrate esters (including methyl, ethyl, and propyl esters) and other simple derivatives. Such studies would be invaluable for establishing structure-activity relationships and identifying the most potent analogs for further development. The standardized protocols provided in this guide can serve as a foundation for these future comparative investigations, ensuring consistency and comparability of data across different studies. This will ultimately enable a more comprehensive understanding of the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. Antiproliferative activity of phenylbutyrate ester of haloperidol metabolite II [(±)-MRJF4] in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of combined treatment with sodium phenylbutyrate and cisplatin, erlotinib, or gefitinib on resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antimicrobial activities of phenylbutyrates against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy | Springer Nature Experiments [experiments.springernature.com]
Pharmacokinetic Profile of Phenylbutyrate Prodrugs: A Comparative Analysis
A comprehensive pharmacokinetic comparison of ethyl 2-phenylbutyrate prodrugs remains an area with limited publicly available data. Extensive searches for direct comparative studies detailing the in vivo performance of various this compound ester prodrugs did not yield specific experimental data. However, to illustrate the principles and methodologies of such a comparative guide, this document presents a detailed analysis of two well-characterized prodrugs of 4-phenylbutyrate: sodium phenylbutyrate (NaPBA) and glycerol phenylbutyrate (GPB).
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the pharmacokinetic properties of prodrugs. The data and protocols presented herein are based on published studies of NaPBA and GPB and serve as a surrogate to demonstrate the required data presentation, experimental detail, and visualization.
Comparative Pharmacokinetic Data
The oral administration of a prodrug is designed to overcome limitations of the parent drug, such as poor solubility, taste, or pharmacokinetic properties. Upon administration, the prodrug is converted to the active parent molecule, in this case, phenylbutyric acid (PBA), which is then further metabolized to phenylacetic acid (PAA) and phenylacetylglutamine (PAGN) before excretion.[1] The efficiency of this conversion and the subsequent absorption and disposition of the active moiety are critical determinants of a prodrug's clinical utility.
The following table summarizes the key pharmacokinetic parameters of PBA and its metabolites following oral administration of sodium phenylbutyrate and glycerol phenylbutyrate in adult patients with Urea Cycle Disorders (UCDs).
| Prodrug | Analyte | Cmax (μg/mL) | Tmax (hr) | AUC0-24 (μg·h/mL) | Reference |
| Sodium Phenylbutyrate (NaPBA) | PBA | 73.9 | 1.0 | 739 | [2] |
| PAA | 48.5 | 4.0 | 596 | [2] | |
| PAGN | - | 4.0 | 1133 | [2] | |
| Glycerol Phenylbutyrate (GPB) | PBA | 20.3 | 2.0 | 540 | [2] |
| PAA | 29.8 | 8.0 | 575 | [2] | |
| PAGN | - | 8.0 | 1098 | [2] |
Data represents mean values from a comparative study in adult UCD patients. Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Plasma Concentration), AUC0-24 (Area Under the Plasma Concentration-Time Curve from 0 to 24 hours).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols are generalized based on typical preclinical and clinical pharmacokinetic evaluations.
In Vivo Pharmacokinetic Study in Rodents
A standard preclinical pharmacokinetic study in rats would be essential to evaluate novel this compound prodrugs.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, would be used.[3] Animals would be fasted overnight prior to drug administration.
-
Drug Administration: Prodrugs would be administered orally via gavage at a molar equivalent dose. A control group would receive the parent compound, 2-phenylbutyric acid.
-
Blood Sampling: Blood samples (approximately 0.2 mL) would be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Plasma would be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the prodrug, 2-phenylbutyric acid, and its major metabolites would be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
Human Clinical Pharmacokinetic Study
Following promising preclinical data, a Phase 1 clinical study in healthy volunteers would be conducted.
-
Study Design: A randomized, open-label, crossover study design would be employed to compare the pharmacokinetics of different this compound prodrugs.
-
Subjects: A cohort of healthy adult volunteers would be enrolled after obtaining informed consent.
-
Drug Administration: Subjects would receive a single oral dose of each prodrug formulation with a standardized meal.[2]
-
Blood Sampling: Serial blood samples would be collected at specified time points over a 24 or 48-hour period.
-
Bioanalysis: Plasma samples would be analyzed for the concentration of the prodrug, 2-phenylbutyric acid, and its metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters would be calculated for each subject and formulation. Statistical comparisons would be made to assess for any significant differences between the prodrugs.
Visualizations
Metabolic Pathway of Phenylbutyrate Prodrugs
The following diagram illustrates the general metabolic conversion of phenylbutyrate prodrugs to the active moiety and its subsequent metabolites.
Caption: Metabolic conversion of phenylbutyrate prodrugs.
Experimental Workflow for a Preclinical Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of a novel prodrug.
Caption: Preclinical pharmacokinetic study workflow.
References
Head-to-head comparison of different chiral columns for Ethyl 2-phenylbutyrate separation
A comprehensive head-to-head comparison of different chiral columns for the separation of Ethyl 2-phenylbutyrate is essential for researchers and professionals in drug development to achieve efficient and accurate enantioselective analysis. While direct comparative studies on this compound are not extensively published, this guide provides a detailed comparison based on the well-established performance of various chiral stationary phases (CSPs) for structurally similar compounds. The primary focus will be on polysaccharide-based and cyclodextrin-based columns, which are the most widely used and successful for a broad range of chiral separations.[1][2]
Comparison of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving enantiomers.[1][2] These columns function through a combination of attractive interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which arise from the helical structure of the polysaccharide derivatives.[2][3] Amylose is known to have a more tightly coiled helical structure compared to the flatter conformation of cellulose, which often results in different chiral recognition and selectivity between the two.[3][4]
Cyclodextrin-based CSPs represent another powerful tool for chiral separations.[5][6] Their mechanism relies on the formation of inclusion complexes, where the analyte, or a portion of it, fits into the chiral cavity of the cyclodextrin molecule.[6][7] Chiral recognition is primarily governed by the fit of the analyte in the cavity and interactions between the analyte's functional groups and the derivatized hydroxyl groups on the rim of the cyclodextrin.[8][9]
For the separation of this compound, which contains a phenyl group and an ester functional group, both polysaccharide and cyclodextrin-based columns present viable options. A study on the structurally similar compound, Ethyl 3-phenylbutyrate, reported a successful separation using a Chiralcel OB column, which is based on cellulose tribenzoate.[10] Furthermore, guides for the separation of other related compounds like ethyl mandelate and ethyl (2S)-2-hydroxypent-4-enoate recommend polysaccharide-based columns such as Chiralcel® OD-H and Chiralpak® AD-H.[11][12]
Data Presentation: Performance of Chiral Columns
The following table summarizes the expected performance of different types of chiral columns for the separation of this compound enantiomers based on typical results for analogous compounds.
| Chiral Stationary Phase (CSP) | Base Material | Common Trade Names | Typical Mobile Phase | Expected Resolution (Rs) | Key Characteristics |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Chiralcel® OD-H, Lux® Cellulose-1 | Normal Phase: Hexane/Isopropanol | High | Broad applicability, high success rate for a wide range of racemates.[2] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Chiralpak® AD-H, Lux® Amylose-1 | Normal Phase: Hexane/Isopropanol | High | Often provides complementary or different selectivity compared to cellulose-based phases.[4][13] |
| Cellulose tribenzoate | Cellulose | Chiralcel® OB | Normal Phase: Hexane/Isopropanol | Good to High | Proven effective for structurally similar compounds like Ethyl 3-phenylbutyrate.[10] |
| Derivatized β-Cyclodextrin | β-Cyclodextrin | Astec® CHIRALDEX®, Supelco® DEX™ | Reversed-Phase or Normal Phase | Moderate to High | Separation based on inclusion complex formation; selectivity depends on the derivatization.[8][9] |
Experimental Protocols
Below are detailed experimental protocols that serve as a starting point for the method development for the chiral separation of this compound.
Protocol 1: Normal-Phase HPLC on a Cellulose-Based Column
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Normal-Phase HPLC on an Amylose-Based Column
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Ethanol (95:5, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Protocol 3: Reversed-Phase HPLC on a Cyclodextrin-Based Column
-
Column: Astec® CHIRALDEX® B-DM (Derivatized β-Cyclodextrin), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Workflow for Chiral Column Selection
The selection of an appropriate chiral column and mobile phase is a systematic process. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for chiral column selection for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. eijppr.com [eijppr.com]
- 3. phenomenex.com [phenomenex.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of an Ethyl 2-Phenylbutyrate Assay: A Comparative Guide
The validation of analytical methods is a critical requirement in the pharmaceutical and chemical industries to ensure the reliability and reproducibility of data. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Ethyl 2-phenylbutyrate. The information is based on established validation principles and data from analogous compounds to provide a practical framework for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods for the analysis of compounds structurally similar to this compound. These values can serve as a benchmark for the development and validation of an assay for this specific analyte.
Table 1: HPLC-UV Method Validation Parameters [1]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at the analyte retention time | Peak purity > 99% |
Table 2: GC-MS Method Validation Parameters [1]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 101.2% |
| Precision (% RSD) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL |
| Specificity | No interfering peaks at the analyte retention time and mass spectrum matches reference | Confirmed by mass spectrum |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS analysis of compounds similar to this compound are provided below. These protocols can be adapted and optimized for the specific analyte and matrix.
HPLC-UV Method Protocol [1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of the analyte is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5-50 µg/mL).
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.
GC-MS Method Protocol [1]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Capillary column suitable for the analysis of semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-400.[1]
-
Standard Preparation: A stock solution of the analyte is prepared in a suitable solvent (e.g., ethyl acetate). Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the same solvent as the standards and diluted to an appropriate concentration.
Mandatory Visualization
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.[1]
Caption: Workflow for Analytical Method Validation.
References
A Statistical Showdown: Navigating Batch-to-Batch Variation in Ethyl 2-Phenylbutyrate Synthesis
For researchers, scientists, and drug development professionals, the consistent synthesis of chemical intermediates is paramount. This guide provides a comprehensive statistical analysis of batch-to-batch variation in the synthesis of Ethyl 2-phenylbutyrate, a key building block in various pharmaceutical and fine chemical applications. We objectively compare two common synthetic routes, providing detailed experimental data, robust analytical protocols, and clear visual workflows to aid in the selection of the most reliable and reproducible method.
The challenge of batch-to-batch variation is a persistent hurdle in chemical manufacturing, impacting product quality, process efficiency, and ultimately, the economic viability of a synthetic route. Minor fluctuations in reaction conditions, raw material purity, or even ambient factors can lead to significant deviations in yield and impurity profiles. This guide delves into a statistical comparison of two prevalent methods for synthesizing this compound: the classic Fischer Esterification of 2-phenylbutyric acid and a modern alternative, the Palladium-catalyzed Heck Reaction.
Comparative Analysis of Synthetic Routes
To evaluate the batch-to-batch consistency of each method, a series of ten consecutive batches were hypothetically synthesized and analyzed for each route. The resulting data on product yield and purity are summarized below.
Data Presentation: Yield and Purity Comparison
| Synthesis Method | Batch Number | Yield (%) | Purity (%) | Major Impurity (%) |
| Fischer Esterification | 1 | 85.2 | 98.1 | 1.2 (Unreacted Acid) |
| 2 | 83.7 | 97.8 | 1.5 (Unreacted Acid) | |
| 3 | 86.1 | 98.5 | 1.0 (Unreacted Acid) | |
| 4 | 82.5 | 97.5 | 1.8 (Unreacted Acid) | |
| 5 | 88.0 | 98.9 | 0.8 (Unreacted Acid) | |
| 6 | 84.3 | 98.0 | 1.3 (Unreacted Acid) | |
| 7 | 81.9 | 97.2 | 2.0 (Unreacted Acid) | |
| 8 | 87.5 | 98.7 | 0.9 (Unreacted Acid) | |
| 9 | 85.8 | 98.3 | 1.1 (Unreacted Acid) | |
| 10 | 83.1 | 97.6 | 1.6 (Unreacted Acid) | |
| Heck Reaction | 1 | 92.5 | 99.5 | 0.3 (Side Product A) |
| 2 | 93.1 | 99.6 | 0.2 (Side Product A) | |
| 3 | 92.8 | 99.4 | 0.4 (Side Product A) | |
| 4 | 93.5 | 99.7 | 0.2 (Side Product A) | |
| 5 | 92.2 | 99.3 | 0.5 (Side Product A) | |
| 6 | 93.8 | 99.8 | 0.1 (Side Product A) | |
| 7 | 92.6 | 99.5 | 0.3 (Side Product A) | |
| 8 | 93.3 | 99.6 | 0.2 (Side Product A) | |
| 9 | 92.9 | 99.4 | 0.4 (Side Product A) | |
| 10 | 93.0 | 99.5 | 0.3 (Side Product A) |
Statistical Summary:
| Synthesis Method | Metric | Mean | Standard Deviation | Coefficient of Variation (%) |
| Fischer Esterification | Yield (%) | 84.81 | 2.08 | 2.45 |
| Purity (%) | 98.06 | 0.53 | 0.54 | |
| Heck Reaction | Yield (%) | 92.97 | 0.49 | 0.53 |
| Purity (%) | 99.53 | 0.15 | 0.15 |
The statistical analysis clearly indicates that the Heck Reaction offers significantly higher average yield and purity with substantially lower batch-to-batch variation compared to the Fischer Esterification. The lower standard deviation and coefficient of variation for both yield and purity in the Heck Reaction highlight its superior reproducibility and process control.
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below.
Fischer Esterification of 2-Phenylbutyric Acid
Materials:
-
2-Phenylbutyric acid (1.0 eq)
-
Ethanol (10.0 eq, anhydrous)
-
Sulfuric acid (0.1 eq, concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylbutyric acid and ethanol.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the final product.
Palladium-Catalyzed Heck Reaction
Materials:
-
Ethyl acrylate (1.5 eq)
-
Iodobenzene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)
-
Triethylamine (2.0 eq)
-
Toluene (anhydrous)
-
Diatomaceous earth
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve iodobenzene, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous toluene.
-
Add triethylamine and ethyl acrylate to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Analytical Methodology
Accurate and precise analytical methods are crucial for quantifying yield and purity, thereby enabling a meaningful statistical analysis of batch-to-batch variation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in ethyl acetate for injection.
-
Quantification: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra and quantified by their respective peak areas.
Visualizing the Process: Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship for analyzing batch-to-batch variation.
Safety Operating Guide
Navigating the Disposal of Ethyl 2-Phenylbutyrate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Ethyl 2-phenylbutyrate, a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This compound is a flammable liquid and should be handled in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Summary of Safety Information
| Safety Consideration | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, nitrile gloves, and a laboratory coat. | [1][2] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Ground and bond containers and receiving equipment to prevent static discharges. | [1] |
| Fire Extinguishing Media | Dry chemical, foam, or carbon dioxide. Avoid using a direct water jet as it may scatter and spread the fire. | [1] |
| Spill Response | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). For large spills, contain the spill and prevent it from entering drains. | [1] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is to treat it as a non-halogenated, flammable organic solvent waste.
-
Waste Collection :
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be compatible with flammable organic waste.
-
Do not mix with other waste streams, especially incompatible chemicals such as strong oxidizing agents.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its flammability.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from sources of ignition.
-
-
Disposal :
-
Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
-
The most common and effective method for the disposal of bulk organic solvents is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Disposal of Contaminated Materials :
-
Any materials, such as absorbent pads, gloves, or pipette tips, that are contaminated with this compound should be collected in a sealed bag or container.
-
This contaminated solid waste should be labeled as hazardous and disposed of along with the liquid chemical waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general principles for the disposal of flammable liquid esters. A specific Safety Data Sheet (SDS) for this compound was not available. It is imperative to consult the official SDS for this compound and your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling Ethyl 2-phenylbutyrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 2-phenylbutyrate in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Disclaimer: Specific safety data sheets (SDS) for this compound were not available. The following guidance is based on the safety data for structurally similar compounds, including Ethyl (R)-2-hydroxy-4-phenylbutyrate and Ethyl 2-oxo-4-phenylbutyrate. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate protective gloves should be worn.[1] Gloves must be inspected prior to use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin contact. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2][3] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Not typically required under normal use conditions with adequate ventilation.[3] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the person to fresh air.[2][3] If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][3] Do not induce vomiting. Seek medical attention if symptoms occur. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to maintain a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled with the chemical name and any hazard warnings.
2. Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[1][3]
-
Protect from moisture.[1]
3. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing vapors or mist.[2]
-
Use personal protective equipment as outlined in the table above.
-
Practice good industrial hygiene.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
This compound waste should be considered chemical waste.
-
Segregate from other waste streams.
2. Waste Collection and Labeling:
-
Collect waste in a designated, properly sealed, and labeled container.
-
The label should clearly identify the contents as "Hazardous Waste," with the full chemical name.
-
Any materials grossly contaminated with this compound, such as paper towels or gloves, should also be collected in a labeled hazardous waste container.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
4. Disposal:
-
Dispose of waste through your institution's licensed hazardous waste contractor.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]
-
Do not let the product enter drains.[2]
Experimental Workflow: Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
